4-Benzyloxy-2-methylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-methyl-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDFDGOVNBMYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378304 | |
| Record name | 4-Benzyloxy-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847560-49-0 | |
| Record name | 4-Benzyloxy-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxy)-2-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Benzyloxy-2-methylphenylboronic acid, a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data.
Introduction
This compound is an important arylboronic acid derivative. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds to create biaryl and other complex structures. The presence of the benzyloxy and methyl groups on the phenyl ring provides specific steric and electronic properties that can be exploited in the design of novel organic molecules.
Synthetic Pathways
The synthesis of this compound is typically achieved from the corresponding aryl halide, 4-(Benzyloxy)-1-bromo-2-methylbenzene. Two primary methods are employed for the conversion of the aryl bromide to the boronic acid: the Grignard reaction and the lithiation-borylation reaction.
Synthesis of the Precursor: 4-(Benzyloxy)-1-bromo-2-methylbenzene
The starting material, 4-(Benzyloxy)-1-bromo-2-methylbenzene, can be synthesized from commercially available 4-bromo-2-methylphenol via a Williamson ether synthesis.
Caption: Synthesis of 4-(Benzyloxy)-1-bromo-2-methylbenzene.
Synthesis of this compound
This classic method involves the formation of a Grignard reagent from 4-(Benzyloxy)-1-bromo-2-methylbenzene, which then reacts with a trialkyl borate ester, followed by acidic hydrolysis.
Caption: Grignard reaction pathway for boronic acid synthesis.
An alternative to the Grignard route is the direct lithiation of the aryl bromide at low temperatures, followed by quenching with a borate ester and subsequent hydrolysis. This method can sometimes offer better functional group tolerance.
Caption: Lithiation-borylation pathway for boronic acid synthesis.
Experimental Protocols
The following protocols are representative examples for the synthesis of this compound and its precursor.
Synthesis of 4-(Benzyloxy)-1-bromo-2-methylbenzene
Materials:
-
4-Bromo-2-methylphenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromo-2-methylphenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure 4-(Benzyloxy)-1-bromo-2-methylbenzene.
Synthesis of this compound via Grignard Reaction
Materials:
-
4-(Benzyloxy)-1-bromo-2-methylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Triisopropyl borate [B(O-iPr)₃]
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 4-(Benzyloxy)-1-bromo-2-methylbenzene (1.0 eq) in anhydrous THF via a dropping funnel.
-
Initiate the reaction by gentle heating. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 1-2 hours.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF, maintaining the temperature below -60 °C.
-
After the addition, stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl until the solution is acidic (pH ~2).
-
Stir vigorously for 30 minutes.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., diethyl ether/hexane) or by acid-base extraction to yield this compound.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound and its precursor.
Table 1: Synthesis of 4-(Benzyloxy)-1-bromo-2-methylbenzene
| Parameter | Value |
| Starting Material | 4-Bromo-2-methylphenol |
| Reagents | Benzyl bromide, K₂CO₃ |
| Solvent | Acetone |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Table 2: Synthesis of this compound via Grignard Reaction
| Parameter | Value |
| Starting Material | 4-(Benzyloxy)-1-bromo-2-methylbenzene |
| Reagents | Mg, B(O-iPr)₃, HCl |
| Solvent | Anhydrous THF |
| Borylation Temperature | -78 °C to room temperature |
| Reaction Time | ~16 hours |
| Typical Yield | 60-80% |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound via the Grignard pathway.
Caption: Experimental workflow for the synthesis of this compound.
Application in Suzuki-Miyaura Coupling
This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The general catalytic cycle is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
An In-depth Technical Guide to 4-Benzyloxy-2-methylphenylboronic acid
CAS Number: 847560-49-0
This technical guide provides a comprehensive overview of 4-Benzyloxy-2-methylphenylboronic acid, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction.
Chemical Properties and Data
This compound is a white to off-white solid. Its chemical structure features a boronic acid group ortho to a methyl group and para to a benzyloxy group on a phenyl ring. This substitution pattern imparts specific reactivity and steric properties that are valuable in organic synthesis.
| Property | Value | Reference |
| CAS Number | 847560-49-0 | [1] |
| Molecular Formula | C₁₄H₁₅BO₃ | [2][3] |
| Molecular Weight | 242.08 g/mol | [2][3] |
| Melting Point | 154-158 °C | |
| Solubility | Slightly soluble in DMSO | [1] |
| Appearance | White to off-white solid | [4] |
| Purity | 96-105% (Assay by titration) | [4] |
Spectroscopic Data:
While a complete set of spectra is not publicly available, a proton NMR (¹H NMR) spectrum has been reported.[1] Characteristic peaks for similar boronic acid compounds include resonances for the aromatic protons, the benzylic protons of the protecting group, and the methyl protons. Infrared (IR) spectroscopy of analogous compounds shows characteristic bands for B-O and C-O stretching.[5] Mass spectrometry would confirm the molecular weight of the compound.[6]
Synthesis of this compound
-
Protection of the phenolic hydroxyl group: Starting from 4-hydroxy-2-methyltoluene, the hydroxyl group is protected as a benzyl ether. This is typically achieved by reacting the starting material with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.
-
Bromination of the aromatic ring: The resulting 4-(benzyloxy)-1-methylbenzene is then brominated at the ortho position to the methyl group. This can be accomplished using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.
-
Formation of the boronic acid: The aryl bromide is then converted to the corresponding boronic acid. This is typically achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate, or via a palladium-catalyzed borylation reaction with a diboron reagent.
Illustrative Synthetic Workflow:
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[4][7] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid is as follows:
-
Reaction Setup: In a reaction vessel, the aryl halide (1.0 mmol), this compound (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined in a suitable solvent (e.g., toluene, dioxane, DMF, or aqueous mixtures).
-
Degassing: The reaction mixture is typically degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution: The mixture is heated to a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system used. Microwave irradiation can also be employed to accelerate the reaction.[8]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and subjected to an aqueous work-up to remove inorganic salts. The organic layer is then dried and concentrated. The crude product is purified by techniques such as column chromatography or recrystallization.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Quantitative Data on Suzuki-Miyaura Reactions:
Specific yield data for Suzuki-Miyaura reactions employing this compound are not extensively reported in readily accessible literature. However, similar arylboronic acids typically provide good to excellent yields (often >80%) when coupled with a variety of aryl and heteroaryl halides.[3][9][10] The yield is dependent on the specific substrates, catalyst system, and reaction conditions employed.
Role in Drug Discovery and Development
Arylboronic acids are crucial building blocks in medicinal chemistry for the synthesis of complex organic molecules with potential therapeutic applications.[4][7] The biaryl motif, readily accessible through Suzuki-Miyaura coupling, is a common feature in many drug candidates. While specific drug candidates synthesized using this compound are not explicitly detailed in the available literature, its structural features suggest its utility in constructing molecules targeting a range of biological pathways. For instance, the benzyloxy group can serve as a precursor to a phenol, which is a common hydrogen bond donor/acceptor in drug-receptor interactions.
Potential Therapeutic Signaling Pathways:
Given the prevalence of biaryl structures in pharmaceuticals, derivatives of this compound could potentially be explored as inhibitors or modulators of various signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. An example of a signaling pathway where biaryl-containing small molecules often play a role is the Mitogen-Activated Protein Kinase (MAPK) pathway.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its primary utility lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl structures. This capability makes it a significant tool for researchers and professionals in the field of drug discovery and materials science. Further research into its specific applications and the biological activities of its derivatives is warranted to fully explore its potential.
References
- 1. This compound(847560-49-0) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. p-Methylbenzeneboronic acid [webbook.nist.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Benzyloxy-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-2-methylphenylboronic acid is a versatile synthetic building block, playing a significant role in the fields of organic synthesis and medicinal chemistry. As an arylboronic acid, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This reaction is fundamental to the construction of complex molecular frameworks, particularly biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents. The presence of the benzyloxy and methyl groups on the phenyl ring allows for tailored modifications and imparts specific steric and electronic properties, making it a valuable reagent in the synthesis of targeted molecules for drug discovery and materials science.[1][2][3]
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 847560-49-0 | [4][5] |
| Molecular Formula | C₁₄H₁₅BO₃ | [5] |
| Molecular Weight | 242.08 g/mol | [6] |
| IUPAC Name | [4-(benzyloxy)-2-methylphenyl]boronic acid | [5] |
| Appearance | White to off-white solid/powder | [7] |
| Stability | Stable under recommended storage conditions; may form anhydride trimers (boroximes) | [8][9] |
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The most prominent application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction.[1][10] This reaction enables the formation of a C-C bond between the aryl group of the boronic acid and an organohalide (or triflate) in the presence of a palladium catalyst and a base.[11] The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives.[2][10]
The general catalytic cycle for this reaction is a well-established process involving three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
Arylboronic acids are crucial building blocks in medicinal chemistry.[2] The structural motif derived from this compound is found in various compounds explored for therapeutic applications. For example, the related 4-benzyloxy-benzylamino chemotype has been identified as a valuable scaffold for developing potent and selective agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a drug target for conditions like diabetic retinopathy due to its role in ameliorating inflammation and vascular leakage.[3] The ability to readily form complex biaryl structures via Suzuki coupling makes this reagent a key component in the synthesis of compound libraries for biological screening.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general methodology for the coupling of this compound with an aryl halide. Reaction conditions may require optimization based on the specific substrates used.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., anhydrous K₂CO₃ or 2M aqueous Na₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Reaction vessel (e.g., flame-dried Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05-0.1 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the degassed anhydrous solvent to the vessel via syringe.
-
Reaction: Heat the reaction mixture with stirring at a temperature typically ranging from 80°C to 110°C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst.[12]
-
Extraction: Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Spectroscopic Data
-
¹H NMR: Expected signals would include aromatic protons on both the phenylboronic acid and benzyloxy rings, a singlet for the benzylic CH₂ protons (~5.0 ppm), a singlet for the methyl group protons (~2.3 ppm), and a broad singlet for the B(OH)₂ protons.
-
¹³C NMR: Aromatic carbons would appear in the typical range (~115-160 ppm). Signals for the benzylic carbon, methyl carbon, and the carbon attached to the boron atom would also be characteristic.
-
¹¹B NMR: A single, broad peak is expected in the range of 28-34 ppm, characteristic of an arylboronic acid.[13]
-
IR Spectroscopy: Key absorbances would include a strong, broad O-H stretch (~3300-3500 cm⁻¹) for the boronic acid hydroxyl groups, C-H stretches for aromatic and aliphatic groups, C=C stretches for the aromatic rings, and a B-O stretching vibration (~1350 cm⁻¹).[13]
-
Mass Spectrometry (MS): The molecular ion peak would be observed, corresponding to the compound's molecular weight.
Safety and Handling
Hazard Identification:
-
Causes skin irritation (H315).[15]
-
Causes serious eye irritation (H319).[15]
-
May cause respiratory irritation (H335).[15]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and appropriate lab clothing.[16]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Keep away from strong oxidizing agents and strong acids.[8][16]
This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of this compound, intended to support its effective use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Benzyloxy)-2-methylbenzoic Acid|Research Chemical [benchchem.com]
- 4. This compound | 847560-49-0 [m.chemicalbook.com]
- 5. 4-Benzyloxy-2-methylbenzeneboronic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 3-(Benzyloxy)-4-methylphenylboronic acid | C14H15BO3 | CID 46739752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. rsc.org [rsc.org]
- 14. spectrabase.com [spectrabase.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide on the Molecular Weight of 4-Benzyloxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight of 4-Benzyloxy-2-methylphenylboronic acid, a compound of interest in various research and development applications. The following sections present the molecular formula and a step-by-step calculation of its molecular weight based on the standard atomic weights of its constituent elements.
Molecular Formula and Weight
The molecular formula for this compound is C₁₄H₁₅BO₃.[1] The molecular weight is calculated by summing the atomic weights of each atom present in the molecule.
A comprehensive summary of the atomic weights of the constituent elements and the final calculated molecular weight is provided in the table below for easy reference and comparison.
| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |
| Carbon | C | 14 | 12.011[2][3][4][5] | 168.154 |
| Hydrogen | H | 15 | 1.008[6][7][8][9][10] | 15.120 |
| Boron | B | 1 | 10.81[11][12][13][14][15] | 10.810 |
| Oxygen | O | 3 | 15.999[16][17][18][19][20] | 47.997 |
| Total | 242.081 |
The calculated molecular weight of this compound is 242.08 g/mol .[21]
Note: The user's request for experimental protocols, signaling pathways, and experimental workflows are not applicable to the determination of a compound's molecular weight and have therefore been omitted from this guide.
References
- 1. 4-Benzyloxy-2-methylbenzeneboronic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. byjus.com [byjus.com]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. youtube.com [youtube.com]
- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 8. quora.com [quora.com]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. Boron - Wikipedia [en.wikipedia.org]
- 13. (b) The atomic weight of boron is reported as 10.81, yet - Brown 14th Edition Ch 2 Problem 33b [pearson.com]
- 14. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. Atomic Weights and Isotopic Compositions for Boron [physics.nist.gov]
- 16. princeton.edu [princeton.edu]
- 17. Oxygen - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 20. Oxygen, atomic [webbook.nist.gov]
- 21. 3-(Benzyloxy)-4-methylphenylboronic acid | C14H15BO3 | CID 46739752 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Benzyloxy-2-methylphenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Benzyloxy-2-methylphenylboronic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis and characterization, and explores its application in the context of Suzuki-Miyaura coupling, a cornerstone of modern drug discovery.
Core Properties of this compound
This compound is a white to off-white crystalline solid. Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 847560-49-0 | [1][2] |
| Molecular Formula | C₁₄H₁₅BO₃ | [1] |
| Molecular Weight | 242.08 g/mol | [1] |
| Melting Point | 154-158 °C | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and melting point determination of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction starting from the corresponding aryl bromide, followed by borylation with a trialkyl borate. A general, representative protocol is provided below.
Materials:
-
1-(Benzyloxy)-4-bromo-2-methylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet is charged with 1-(Benzyloxy)-4-bromo-2-methylbenzene (1.0 equivalent) dissolved in anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.
-
Washing and Drying: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield this compound as a crystalline solid.
Melting Point Determination
The melting point of the synthesized this compound is determined using a standard capillary melting point apparatus.
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline product is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised rapidly to about 20 °C below the expected melting point and then increased at a rate of 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range should be narrow.
Applications in Suzuki-Miyaura Coupling
This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in many pharmaceutical agents.
The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted in the following diagram.
The Suzuki-Miyaura catalytic cycle, a well-established mechanism, illustrates the role of the palladium catalyst in facilitating the coupling of the aryl halide with the boronic acid.
The utility of this compound in this context allows for the introduction of the 4-benzyloxy-2-methylphenyl moiety into a wide range of organic molecules. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a hydroxyl group, a common functional group in biologically active compounds. This strategy is frequently employed in the synthesis of complex natural products and novel drug candidates. While specific signaling pathways directly modulated by this compound are not extensively documented, its role as a key building block in the synthesis of bioactive molecules underscores its importance in drug discovery and development.
References
In-Depth Technical Guide: Solubility and Applications of 4-Benzyloxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, solubility characteristics, and primary synthetic applications of 4-Benzyloxy-2-methylphenylboronic acid. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and organic synthesis.
Core Compound Properties
This compound is a substituted arylboronic acid, a class of compounds widely utilized in modern organic synthesis. Its structural features, including the benzyloxy and methyl groups on the phenyl ring, influence its reactivity and solubility, making it a versatile reagent in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (4-(Benzyloxy)-2-methylphenyl)boronic acid |
| Molecular Formula | C₁₄H₁₅BO₃ |
| Molecular Weight | 242.08 g/mol |
| CAS Number | 847560-49-0 |
| Appearance | Solid |
| Melting Point | 154-158 °C |
| pKa (Predicted) | 8.78 ± 0.58[1] |
Solubility Profile
Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative information and data from analogous compounds, such as phenylboronic acid, provide valuable insights into its expected solubility behavior.
Qualitative Solubility: this compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO).[1] The presence of the large, nonpolar benzyloxy group is expected to decrease its solubility in polar solvents compared to unsubstituted phenylboronic acid, while the methyl group has a minor influence.
Analogous Compound Solubility Data: To approximate the solubility of this compound, the well-studied solubility of phenylboronic acid can be used as a proxy. Phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3][4] This suggests that this compound will likely follow a similar trend, with good solubility in moderately polar to nonpolar aprotic solvents.
Table 2: Solubility of Phenylboronic Acid in Various Organic Solvents (as an analogue)
| Solvent | Qualitative Solubility |
| Ethers (e.g., Diethyl Ether) | High[2][3][4] |
| Ketones (e.g., Acetone) | High[2][3][4] |
| Chloroform | Moderate[2][3][4] |
| Hydrocarbons (e.g., Hexane) | Very Low[2][3][4] |
Experimental Protocol: Determination of Solubility by the Dynamic Method
The dynamic or synthetic method is a reliable technique for determining the solubility of boronic acids in various solvents. It involves the visual or instrumental monitoring of the dissolution of a solid in a liquid upon controlled heating.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, THF, Toluene)
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Turbidity sensor or laser light source and detector
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known mass of this compound and the desired solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture vigorously to ensure homogeneity. The sample is then heated at a slow, constant rate (e.g., 0.1 K/min).
-
Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done visually by observing the disappearance of the last solid particles or instrumentally by measuring the intensity of light transmitted through the solution.
-
Equilibrium Temperature Determination: The temperature at which the solution becomes clear and free of any solid material is recorded as the equilibrium solubility temperature for that specific composition.
-
Data Compilation: Repeat the procedure with different known compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Key Application: Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryls, polyolefins, styrenes, and substituted benzenes, which are important structures in many pharmaceutical and materials science applications.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.
Experimental Workflow and Logical Relationships
The successful application of this compound in synthesis is predicated on a logical workflow that begins with understanding its fundamental properties, such as solubility.
References
Technical Guide: NMR Data of 4-Benzyloxy-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) data for 4-Benzyloxy-2-methylphenylboronic acid. The information is structured to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, where this compound serves as a versatile building block.
Spectroscopic Data
¹H NMR Data
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.8 | d | 1H | Ar-H |
| 2 | ~7.5-7.3 | m | 5H | Ar-H (benzyl) |
| 3 | ~7.0 | dd | 1H | Ar-H |
| 4 | ~6.9 | d | 1H | Ar-H |
| 5 | ~5.1 | s | 2H | -OCH₂- |
| 6 | ~2.5 | s | 3H | -CH₃ |
| 7 | ~4.5-5.5 | br s | 2H | -B(OH)₂ |
Note: Data is interpreted from the ¹H NMR spectrum available from ChemicalBook.[1] The broad singlet for the boronic acid protons (-B(OH)₂) can vary in chemical shift and may exchange with D₂O.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-B | ~135 |
| C-O | ~160 |
| C-CH₃ | ~140 |
| C (quaternary) | ~120 |
| CH (aromatic) | ~130, 115, 112 |
| C (benzyl, quaternary) | ~137 |
| CH (benzyl, aromatic) | ~128.5, 128, 127.5 |
| -OCH₂- | ~70 |
| -CH₃ | ~20 |
Disclaimer: This is a predicted spectrum. Actual experimental values may vary.
Experimental Protocols
A standard protocol for acquiring NMR spectra of arylboronic acids is provided below. The specifics may be adapted based on the available instrumentation and the sample's properties.
General NMR Spectroscopy Protocol
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. Arylboronic acids can sometimes form oligomers, which may lead to broad signals. Running the NMR in d₄-methanol can sometimes help to obtain sharper signals.
-
Instrumentation: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Integration of the ¹H NMR signals is performed to determine the relative proton ratios.
Synthesis Workflow
This compound is a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following diagram illustrates a logical workflow for its synthesis, which is a key step in the preparation of more complex molecules.
Caption: A representative synthetic pathway for this compound.
Molecular Structure and Key NMR Correlations
The diagram below illustrates the chemical structure of this compound and highlights the key proton environments that are distinguished in the ¹H NMR spectrum.
Caption: Chemical structure and key proton assignments for this compound.
References
An In-depth Technical Guide to the Characterization of 4-Benzyloxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 4-Benzyloxy-2-methylphenylboronic acid, a valuable building block in organic synthesis, particularly for applications in medicinal chemistry and drug development. This document compiles essential physical and spectroscopic data, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and visual representations of key chemical processes.
Core Compound Properties
This compound is a white to off-white crystalline solid. Its chemical structure features a phenylboronic acid moiety substituted with a methyl group and a benzyloxy group, rendering it a versatile reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
| Property | Value | Reference |
| CAS Number | 847560-49-0 | [1][2][3] |
| Molecular Formula | C₁₄H₁₅BO₃ | [1] |
| Molecular Weight | 242.08 g/mol | [1] |
| Melting Point | 154-158 °C | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥98% | [1] |
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectrum: A proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The ¹H NMR spectrum of this compound is available through chemical databases.[4]
¹³C NMR Spectroscopy: Carbon NMR provides information about the different carbon environments in the molecule. While specific experimental data for this compound is not readily available in public databases, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.
| Assignment | Predicted Chemical Shift (ppm) |
| C-B(OH)₂ | ~135 |
| Aromatic C-O | ~158 |
| Aromatic C-CH₃ | ~138 |
| Aromatic C-H | 115-135 |
| Aromatic C (quaternary) | 125-140 |
| -O-CH₂- | ~70 |
| -CH₃ | ~20 |
| Benzyl Aromatic C | 127-137 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch (broad) | 3200-3600 | Boronic acid (-B(OH)₂) |
| C-H Stretch (aromatic) | 3000-3100 | Aromatic rings |
| C-H Stretch (aliphatic) | 2850-3000 | -CH₃, -CH₂- |
| C=C Stretch (aromatic) | 1450-1600 | Aromatic rings |
| B-O Stretch | 1310-1380 | Boronic acid |
| C-O Stretch | 1200-1300 | Ether (-O-CH₂-) |
| B-C Stretch | 1000-1100 | Phenyl-boron bond |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.
| Parameter | Value |
| Molecular Ion [M]⁺ (m/z) | Expected at ~242.08 |
| Key Fragments (m/z) | Expected fragments corresponding to the loss of H₂O, the benzyloxy group, and cleavage of the phenyl ring. |
Experimental Protocols
Synthesis of this compound
A general and reliable method for the synthesis of arylboronic acids is through the reaction of an appropriate organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.
Materials:
-
4-Benzyloxy-2-methylbromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a solution of 4-benzyloxy-2-methylbromobenzene in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.
-
After the addition is complete, reflux the mixture until the magnesium is consumed.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add triisopropyl borate dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. A representative protocol for the coupling with an aryl halide is provided below.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add a degassed mixture of toluene, ethanol, and water as the solvent.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Visualizations
Synthesis of this compound
Caption: Synthetic pathway to this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyloxy-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-2-methylphenylboronic acid is a versatile organic compound that plays a significant role as a building block in synthetic chemistry. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the construction of complex organic molecules. These molecules are often key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and a common application.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅BO₃ | [1][2] |
| Molecular Weight | 242.08 g/mol | [1] |
| CAS Number | 847560-49-0 | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 154-158 °C | [1] |
| Boiling Point (Predicted) | 436.2±55.0 °C | [1] |
| pKa (Predicted) | 8.78±0.58 | [1] |
| Solubility | Slightly soluble in DMSO | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Spectral Data
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on general procedures for similar compounds and may require optimization for specific substrates and scales.
Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound from 1-(benzyloxy)-3-methylbenzene. The reaction proceeds via ortho-lithiation followed by borylation.
Materials:
-
1-(benzyloxy)-3-methylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 1-(benzyloxy)-3-methylbenzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[4]
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to the Stability of 4-Benzyloxy-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 4-Benzyloxy-2-methylphenylboronic acid, a key intermediate in organic synthesis. Given the limited availability of specific stability data for this compound, this guide integrates foundational principles of arylboronic acid stability, data from closely related analogs, and standardized experimental protocols to offer a thorough understanding for researchers, scientists, and drug development professionals.
Core Stability Profile
This compound is a white to off-white crystalline powder.[1] Like many arylboronic acids, its stability is influenced by environmental factors such as temperature, moisture, light, and pH. The primary degradation pathways for arylboronic acids are protodeboronation and oxidation. For optimal stability, it is recommended to store the compound at room temperature in a dry, well-ventilated place, protected from light.[1][2]
The presence of the benzyloxy and ortho-methyl substituents on the phenyl ring is expected to influence the stability profile of this compound. The electron-donating nature of the benzyloxy group may affect the Lewis acidity of the boron atom, while the ortho-methyl group can impart steric effects that may influence intermolecular interactions and the rate of degradation.
Quantitative Stability Data
Specific quantitative stability data for this compound is not extensively available in the public domain. However, data from analogous substituted phenylboronic acids can provide valuable insights into its expected stability. The following table summarizes relevant physicochemical properties of this compound and its analogs.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Storage Conditions |
| This compound | 847560-49-0 | C₁₄H₁₅BO₃ | 242.08 | Not specified | Room Temperature |
| 4-Benzyloxy-3-methylphenylboronic acid | 338454-30-1 | C₁₄H₁₅BO₃ | 242.08 | 130 | Room Temperature[1] |
| 2-Methylphenylboronic acid | 16419-60-6 | C₇H₉BO₂ | 135.96 | 162-164 | 0-6°C[2] |
| 4-Methoxyphenylboronic acid | 5720-07-0 | C₇H₉BO₃ | 151.96 | 204-206 | 0-8°C[3] |
| p-Tolylboronic acid | 5720-05-8 | C₇H₉BO₂ | 135.96 | 256-263 | Room Temperature[4] |
Major Decomposition Pathways
The primary degradation pathways anticipated for this compound are protodeboronation and oxidation.
Protodeboronation
Protodeboronation is a common degradation route for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction is often catalyzed by acidic or basic conditions and can be accelerated by the presence of moisture. For this compound, this would result in the formation of 3-methyl-4-benzyloxybenzene and boric acid.
Oxidation
The boron center in arylboronic acids is susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents. This can lead to the formation of the corresponding phenol, in this case, 4-benzyloxy-2-methylphenol, and boric acid.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5] The following are detailed methodologies for key experiments.
Stability-Indicating HPLC Method Development
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the primary tool for monitoring the stability of this compound and its degradation products.[6]
-
Instrumentation : HPLC with a UV detector or photodiode array (PDA) detector.
-
Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : Typically 1.0 mL/min.
-
Detection Wavelength : Determined by the UV spectrum of this compound. A PDA detector is useful for monitoring multiple wavelengths.
-
Sample Preparation : Dissolve a precisely weighed amount of the compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).[7]
Forced Degradation Studies
Forced degradation should be performed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]
1. Acid and Base Hydrolysis
-
Procedure :
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.[7][8]
-
Maintain the solutions at room temperature and an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before HPLC analysis.
-
Analyze by the stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Procedure :
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[9]
-
Maintain the solution at room temperature.
-
Withdraw aliquots at specified time points.
-
Analyze by HPLC.
-
3. Thermal Degradation
-
Procedure :
-
Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).[6]
-
Withdraw samples at specified time points.
-
Prepare solutions of the samples and analyze by HPLC.
-
For more detailed analysis, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine the onset of decomposition and thermal events.[10]
-
4. Photostability Testing
-
Procedure :
-
Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil).
-
Analyze the exposed and control samples by HPLC.
-
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. allgreenchem.lookchem.com [allgreenchem.lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and historical development of substituted phenylboronic acids. From their initial synthesis in the 19th century to their contemporary applications as pivotal tools in organic synthesis and medicinal chemistry, this document outlines the key milestones, experimental methodologies, and quantitative data that have shaped our understanding and utilization of these versatile compounds.
Early Discovery and Synthesis: The Genesis of Organoboron Chemistry
The journey of phenylboronic acids begins in the mid-19th century with the pioneering work of Edward Frankland. In 1860, Frankland's experiments with organometallic compounds laid the foundation for the field of organoboron chemistry.[1][2] Although not focused on phenyl derivatives specifically, his work established the fundamental principles of creating carbon-boron bonds.
The first documented synthesis of benzeneboronic acid is attributed to Michaelis and Becker in 1880.[3] Their method involved the high-temperature reaction of diphenylmercury with boron trichloride in a sealed tube to produce benzeneboronyl dichloride, which was subsequently hydrolyzed to yield benzeneboronic acid.[3] This early synthesis, while groundbreaking, was arduous and utilized highly toxic reagents, limiting its widespread adoption.
A significant advancement came with the advent of organometallic reagents. The reaction of phenylmagnesium bromide (a Grignard reagent) or phenyllithium with borate esters, such as trimethyl borate, followed by acidic hydrolysis, became a more accessible route to phenylboronic acid.[3][4] This approach offered a more practical and scalable method, paving the way for the synthesis of a wider range of substituted derivatives.
The Suzuki-Miyaura Revolution: A Paradigm Shift in Cross-Coupling Chemistry
The latter half of the 20th century witnessed a surge in the utility of substituted phenylboronic acids, largely driven by the development of palladium-catalyzed cross-coupling reactions. The most transformative of these is the Suzuki-Miyaura coupling, first reported by Akira Suzuki and Norio Miyaura in 1979.[5][6][7][8] This reaction enables the formation of carbon-carbon bonds by coupling an organoboron compound (such as a phenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base.[5][9]
The mild reaction conditions, high functional group tolerance, and stereospecificity of the Suzuki-Miyaura coupling have made it an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex biaryl structures found in many drug molecules.[5] The significance of this work was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their contributions to palladium-catalyzed cross-coupling reactions.[9]
Substituted Phenylboronic Acids in Medicinal Chemistry: From Serendipity to Rational Design
The unique chemical properties of the boronic acid functional group—its ability to form reversible covalent bonds with diols and act as a transition state analog inhibitor of certain enzymes—have positioned substituted phenylboronic acids as a privileged scaffold in drug discovery.
Enzyme Inhibition: A Tale of Serine Proteases and the Proteasome
Early studies revealed that arylboronic acids act as potent competitive inhibitors of serine proteases like chymotrypsin and subtilisin.[10][11][12] The inhibitory mechanism involves the interaction of the boronic acid with the active site serine and histidine residues, mimicking the tetrahedral transition state of peptide bond hydrolysis.
This concept of boronic acid-mediated enzyme inhibition reached its zenith with the development of Bortezomib (Velcade®) , a dipeptidyl boronic acid that acts as a potent and selective inhibitor of the 26S proteasome. The proteasome is a critical cellular machine responsible for degrading damaged or unnecessary proteins.[13][14][15][16][17] By inhibiting the proteasome, Bortezomib disrupts protein homeostasis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. Its approval by the FDA in 2003 for the treatment of multiple myeloma marked a significant milestone, validating boronic acids as a viable class of therapeutics.
The ubiquitin-proteasome pathway, targeted by Bortezomib, is a complex process responsible for protein degradation.
Saccharide Sensing: A Sweet Interaction
The ability of phenylboronic acids to form reversible covalent bonds with cis-1,2- and -1,3-diols has been extensively exploited for the development of sensors for saccharides.[18][19][20] This interaction is pH-dependent and can be tailored by modifying the electronic properties of the phenyl ring. Substituted phenylboronic acids are therefore key components in fluorescent sensors and other analytical devices for monitoring glucose levels, a critical application in diabetes management.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of substituted phenylboronic acids.
Table 1: Comparison of Synthetic Yields for Phenylboronic Acid
| Synthetic Method | Key Reagents | Typical Yield (%) | Reference |
| Michaelis-Becker (1880) | Diphenylmercury, Boron trichloride | Not reported | [3] |
| Grignard Reaction | Phenylmagnesium bromide, Trimethyl borate | 50-80 | [3][4] |
| Suzuki-Miyaura Coupling | Iodobenzene, Bis(pinacolato)diboron, Pd catalyst | 80-95 | [9] |
Table 2: Inhibitory Activity of Phenylboronic Acid Derivatives against β-Lactamases
| Compound | β-Lactamase Target | Inhibition Constant (Ki) | Reference |
| 3-azidomethylphenyl boronic acid | KPC-2 (Class A) | 730 nM | [21] |
| Triazole derivative 10a | AmpC (Class C) | 140 nM | [21] |
| Phenylboronic Acid | Class A and C general | Micromolar range | [22][23] |
Table 3: Binding Affinities of Phenylboronic Acids for Saccharides
| Phenylboronic Acid Derivative | Saccharide | Binding Constant (K, M-1) | Reference |
| Phenylboronic acid | Fructose | 4370 | |
| Phenylboronic acid | Glucose | 110 | |
| meta-amido substituted phenylboronic acid | Sialic Acid | up to 40 | [24] |
| 3-pyridylboronic acid | Sialic Acid | >1000 | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the history of substituted phenylboronic acids.
Historical Synthesis of Phenylboronic Acid via Grignard Reaction (Adapted from literature descriptions)
Objective: To synthesize phenylboronic acid from bromobenzene.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Trimethyl borate
-
Sulfuric acid (concentrated)
-
Ice
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is flame-dried and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings are placed in the flask.
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the Grignard reaction. The reaction is typically initiated with gentle heating.
-
Once the reaction has started, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.
-
The reaction mixture is cooled in an ice bath.
-
A solution of trimethyl borate in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by carefully pouring the mixture onto a slurry of crushed ice and concentrated sulfuric acid.
-
The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude phenylboronic acid.
-
The crude product is purified by recrystallization from water or an appropriate organic solvent.
Suzuki-Miyaura Cross-Coupling of Phenylboronic Acid and an Aryl Halide (Generalized Protocol)
Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., Na2CO3, K2CO3, Cs2CO3)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add the aryl halide, phenylboronic acid, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
The solvent(s) are added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent and washed with water or brine.
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Assay for β-Lactamase Inhibition by a Phenylboronic Acid Derivative (Generalized Protocol)
Objective: To determine the inhibitory potency (IC50 or Ki) of a phenylboronic acid derivative against a β-lactamase.
Materials:
-
Purified β-lactamase enzyme
-
Chromogenic β-lactam substrate (e.g., nitrocefin)
-
Phenylboronic acid inhibitor of varying concentrations
-
Assay buffer (e.g., phosphate buffer at a specific pH)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the phenylboronic acid inhibitor in the assay buffer.
-
In the wells of a microplate, add the assay buffer, the β-lactamase enzyme, and the inhibitor solution (or buffer for the control).
-
Pre-incubate the enzyme with the inhibitor for a defined period at a controlled temperature.
-
Initiate the reaction by adding the chromogenic substrate (e.g., nitrocefin) to all wells.
-
Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
If the inhibition mechanism is known to be competitive, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. acshist.scs.illinois.edu [acshist.scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 4. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Miyaura, N., Yamada, K. and Suzuki, A. (1979) A New Stereospecific Cross-Coupling by the Palladium Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides. Tetrahedron Letters, 20, 3437-3440. - References - Scientific Research Publishing [scirp.org]
- 7. N. Miyaura, K. Yamada and A. Suzuki, “A New Stereospecific Cross-Coupling by the Palladium-Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides,” Tetrahedron Letters, Vol. 20, No. 36, 1979, pp. 3437-3440. - References - Scientific Research Publishing [scirp.org]
- 8. N. Miyaura, K. Yamada and A. Suzuki, “A New Stereospecific Cross-Coupling by the Palladium-Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides,” Tetrahedron Letters, Vol. 20, No. 36, 1979, pp. 3437-3440. doi10.1016/S0040-4039(01)95429-2 - References - Scientific Research Publishing [scirp.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 22. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Handling and Storage of 4-Benzyloxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential procedures for the safe handling, storage, and disposal of 4-Benzyloxy-2-methylphenylboronic acid. Adherence to these guidelines is critical to ensure the integrity of the compound for research and development applications, as well as to maintain a safe laboratory environment.
Chemical and Physical Properties
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 847560-49-0 |
| Molecular Formula | C₁₄H₁₅BO₃ |
| Molecular Weight | 242.08 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 154-158 °C |
| Predicted pKa | 8.78 ± 0.58 |
| Solubility | Slightly soluble in DMSO |
Safe Handling and Personal Protective Equipment (PPE)
Proper handling of this compound is crucial to prevent exposure and ensure personnel safety. The following procedures and personal protective equipment are recommended.
2.1. Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.
-
Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.
2.2. Personal Protective Equipment (PPE) A summary of recommended PPE is provided in Table 2.
| Equipment | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if working outside a fume hood or if dust is generated. |
2.3. General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling, and before breaks and at the end of the workday.
-
Remove contaminated clothing and wash it before reuse.
Storage and Stability
Proper storage is vital to maintain the quality and reactivity of this compound. Arylboronic acids, as a class, are susceptible to degradation, primarily through protodeboronation.
3.1. Recommended Storage Conditions For optimal stability, this compound should be stored under the conditions outlined in Table 3.
| Condition | Recommendation |
| Temperature | 2-8°C[1] |
| Atmosphere | Under an inert gas (e.g., nitrogen or argon)[1] |
| Container | Tightly sealed, light-resistant container. |
| Location | A dry, well-ventilated area away from incompatible materials. |
3.2. Stability and Degradation The primary degradation pathway for arylboronic acids is protodeboronation, the cleavage of the carbon-boron bond, which is often facilitated by moisture, heat, and certain impurities.[2] While specific kinetic data for the degradation of this compound is not readily available, the general stability of arylboronic acids is influenced by several factors:
-
pH: Protodeboronation can be accelerated in both acidic and basic aqueous media.[3][4]
-
Moisture: The presence of water can facilitate hydrolysis and subsequent degradation.[5]
-
Oxidizing Agents: Contact with strong oxidizing agents should be avoided.
-
Metals: Trace metal impurities can catalyze decomposition.
It is crucial to handle the compound in a dry environment and use anhydrous solvents when possible to minimize degradation.
Experimental Protocols: Representative Suzuki-Miyaura Coupling
This compound is a key building block for the synthesis of biphenyl derivatives. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.
4.1. Materials
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
4.2. Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 8 mL of 1,4-dioxane and 2 mL of water) and the palladium catalyst (e.g., 0.03 mmol).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spill and Disposal Procedures
5.1. Spill Response
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 2.2.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and decontaminate all surfaces.
5.2. Waste Disposal
-
Dispose of waste material in accordance with local, regional, and national environmental regulations.
-
Do not allow the chemical to enter drains or waterways.
First Aid Measures
In the event of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Visual Guides
To further aid in the proper handling and storage of this compound, the following diagrams illustrate key workflows and decision-making processes.
Caption: General workflow for handling this compound.
Caption: Decision tree for the storage of this compound.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Benzyloxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide is particularly crucial in the fields of medicinal chemistry and materials science for the construction of biaryl and polyaryl scaffolds. These structural motifs are prevalent in a wide array of biologically active compounds and functional materials.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 4-benzyloxy-2-methylphenylboronic acid , a sterically hindered building block valuable for introducing a substituted phenyl moiety in drug discovery and development. The presence of the ortho-methyl group presents a steric challenge that necessitates careful optimization of reaction conditions. The benzyloxy group serves as a stable protecting group for the phenol, which can be deprotected in later synthetic steps to reveal a key functional group for further modification or for interaction with biological targets.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Due to the steric hindrance of this compound, the selection of a bulky, electron-rich phosphine ligand is often critical to facilitate both the oxidative addition and reductive elimination steps, leading to higher reaction yields.
Data Presentation: Representative Suzuki Coupling Reactions
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl halides with sterically hindered or functionally similar arylboronic acids. This data, gathered from analogous systems, provides a strong predictive framework for the expected outcomes when using this compound.
Table 1: Suzuki Coupling of Various Aryl Bromides with Phenylboronic Acid Derivatives
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 3 | 2-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 24 | 88 |
| 4 | 4-Bromoanisole | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 100 | 12 | 96 |
| 5 | 1-Bromo-2,4-difluorobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | n-Butanol/H₂O | 100 | 16 | 91 |
Table 2: Effect of Different Catalysts, Ligands, and Bases on a Model Suzuki Coupling Reaction (4-Bromotoluene with Phenylboronic Acid)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 90 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 12 | 94 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 5 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | THF | 66 | 24 | 92 |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions should be optimized for specific substrates.
Materials:
-
This compound (1.2 mmol, 1.2 eq)
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 eq)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Schlenk tube or round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound provides a reliable and versatile method for the synthesis of sterically hindered biaryl compounds. The protocol and data presented herein offer a solid starting point for researchers to apply this methodology in their synthetic endeavors, particularly in the context of drug discovery where the resulting scaffolds can be further elaborated. Optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the highest yields for specific substrate combinations.
Application Notes and Protocols for Biaryl Synthesis using 4-Benzyloxy-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and materials science due to their prevalence in a wide range of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most versatile and widely utilized methods for the construction of carbon-carbon bonds, particularly for the formation of biaryls. This is attributed to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.
4-Benzyloxy-2-methylphenylboronic acid is a valuable building block for the synthesis of sterically hindered and electronically diverse biaryl compounds. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in later synthetic steps to afford hydroxylated biaryls, a common motif in biologically active molecules. The ortho-methyl group introduces steric hindrance, which can influence the conformation of the resulting biaryl and its interaction with biological targets.
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with various aryl halides to synthesize a range of biaryl compounds.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling reaction involves a catalytic cycle utilizing a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Palladium(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic moiety to the Palladium(II) complex. The base is crucial for the activation of the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the coupling of this compound with a variety of aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the vessel.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under the inert atmosphere, add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure biaryl product.
Data Presentation
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 88 |
| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 8 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 6 | 85 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 95 | 16 | 75 |
| 5 | 3-Bromotoluene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (5:1) | 100 | 10 | 90 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
Application Notes and Protocols for Palladium-Catalyzed Coupling of 4-Benzyloxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-benzyloxy-2-methylphenylboronic acid with various aryl halides. This sterically hindered boronic acid is a valuable building block in the synthesis of complex biaryl scaffolds, which are prevalent in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It involves the reaction of an organoborane, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of starting materials.
The coupling of sterically hindered substrates like this compound presents unique challenges, often requiring carefully optimized catalyst systems and reaction conditions to achieve high yields. The presence of the ortho-methyl group and the benzyloxy group can influence the electronic and steric properties of the boronic acid, necessitating the use of bulky and electron-rich phosphine ligands to facilitate the key steps of the catalytic cycle.
Palladium Catalysts and Ligands for Sterically Hindered Couplings
The choice of the palladium catalyst and associated ligand is critical for the successful coupling of sterically hindered boronic acids. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, more advanced catalyst systems often provide superior results in terms of yield and reaction rate.
Key Catalyst Systems:
-
Palladium Acetate (Pd(OAc)₂) with Bulky Phosphine Ligands: This is a common and versatile system. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. Buchwald and Fu have developed a range of electron-rich and sterically demanding phosphine ligands that are highly effective for challenging couplings.
-
Palladium(0) Catalysts: Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are also used, though they can be more sensitive to air and may require higher temperatures.
-
Palladacycles: These are stable, pre-activated palladium catalysts that often exhibit high turnover numbers and can be used at low catalyst loadings.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with sterically hindered or functionally related arylboronic acids. This data provides a strong starting point for optimizing the coupling of this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 92 |
| 3 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~95 |
| 4 | 1-Bromo-3-(chloromethyl)benzene | 4-Methylphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 92 |
| 5 | Benzylic Bromide | 3-Methoxybenzeneboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 (µW) | 0.33 | 50 |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, JohnPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water or co-solvent (e.g., Ethanol)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄ (5 mol%), add it directly.
-
Solvent Addition: Add the anhydrous solvent (e.g., 5-10 mL of Toluene) and any co-solvent (e.g., 1-2 mL of degassed water or ethanol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can range from 2 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Base Selection in the Suzuki Reaction with 4-Benzyloxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The selection of an appropriate base is critical for the success of the reaction, as it plays a key role in the activation of the boronic acid for transmetalation to the palladium catalyst. This is particularly crucial when employing sterically hindered substrates such as 4-Benzyloxy-2-methylphenylboronic acid. The ortho-methyl group and the bulky benzyloxy substituent can significantly influence the reaction kinetics and yield. These application notes provide a comprehensive guide to selecting a suitable base for the Suzuki coupling of this compound with aryl halides, supported by data from analogous systems and detailed experimental protocols.
The primary role of the base in the Suzuki-Miyaura catalytic cycle is to facilitate the transmetalation step. It is generally accepted that the base activates the boronic acid by forming a more nucleophilic boronate species, which then readily transfers its organic substituent to the palladium center. The choice of base can impact reaction rates, yields, and the prevalence of side reactions such as protodeboronation.
Data Presentation: Comparison of Bases in Suzuki Reactions with Sterically Hindered and Electron-Rich Boronic Acids
| Entry | Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | K₃PO₄ | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 12 | 85-95 | Generally high yields for sterically hindered couplings. |
| 2 | K₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 12 | 70-85 | A common and effective base, though may be less potent for challenging substrates. |
| 3 | Cs₂CO₃ | Pd₂(dba)₃ / XPhos | Dioxane | 100 | 16 | 80-92 | Often provides excellent results with hindered substrates, but is more expensive. |
| 4 | NaOH | Pd(OAc)₂ / PPh₃ | Ethanol/H₂O | 80 | 8 | 65-80 | Aqueous hydroxide can be effective but may promote side reactions with sensitive substrates. |
| 5 | Ba(OH)₂ | Pd(PPh₃)₄ | DME/H₂O | 85 | 12 | 88-96 | Reported to be highly effective for sterically hindered arylboronic acids.[1] |
Note: The yields presented are typical ranges observed for Suzuki couplings of aryl halides with sterically hindered or electron-rich arylboronic acids and should be considered as a guideline for reaction optimization.
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound using different base systems.
Protocol 1: Suzuki Coupling using Potassium Phosphate (K₃PO₄)
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Toluene (8 mL)
-
Deionized water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and deionized water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki Coupling using Potassium Carbonate (K₂CO₃)
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound, the aryl halide, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and deionized water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to yield the pure product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Logical diagram for base selection in the Suzuki reaction.
References
Application Notes and Protocols: Solvent Effects in the Cross-Coupling of 4-Benzyloxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. 4-Benzyloxy-2-methylphenylboronic acid is a valuable building block, incorporating a sterically hindered ortho-methyl group and a benzyloxy protecting group, which can be a precursor to a phenolic moiety. The efficiency and selectivity of its cross-coupling reactions are highly dependent on the reaction conditions, with the choice of solvent playing a critical role. This document provides insights into the solvent effects and a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with aryl halides.
The solvent influences several aspects of the reaction, including the solubility of reactants, the stability and activity of the palladium catalyst, and the rate of the key steps in the catalytic cycle such as oxidative addition, transmetalation, and reductive elimination. A judicious choice of solvent can lead to higher yields, shorter reaction times, and a reduction in side products.
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling of Analogous Arylboronic Acids
While specific solvent screening data for the cross-coupling of this compound is not extensively available in the reviewed literature, the following table summarizes the observed solvent effects on the Suzuki-Miyaura coupling of structurally related arylboronic acids, including ortho-substituted and other phenylboronic acids. This data provides a strong predictive framework for selecting a suitable solvent system for the target reaction.
| Entry | Solvent System | Typical Base(s) | Temperature (°C) | Observations and Expected Outcome |
| 1 | Toluene/H₂O | K₂CO₃, K₃PO₄ | 80-110 | Often provides good to excellent yields. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step. |
| 2 | 1,4-Dioxane/H₂O | K₂CO₃, Cs₂CO₃ | 80-100 | A versatile and commonly used solvent system that can lead to high yields. Dioxane's ability to coordinate with the palladium center can influence catalyst stability and reactivity. |
| 3 | Tetrahydrofuran (THF)/H₂O | K₂CO₃, K₃PO₄ | 60-70 (reflux) | Generally effective, though sometimes yields may be lower compared to higher-boiling solvents like toluene or dioxane, especially for less reactive aryl halides. |
| 4 | Ethanol/H₂O or Methanol/H₂O | K₂CO₃, Na₂CO₃ | 70-80 (reflux) | Greener solvent options that can be effective, particularly for more reactive coupling partners. Methanol has been shown to give high yields in some cases.[1] |
| 5 | N,N-Dimethylformamide (DMF) | K₂CO₃ | 100-140 | A polar aprotic solvent that can be beneficial for challenging couplings, including those with sterically hindered substrates.[2] |
| 6 | 2-Methyltetrahydrofuran (2-MeTHF) | K₃PO₄ | 80-100 | A more environmentally friendly alternative to THF, which has been shown to provide excellent yields in couplings of ortho-substituted anilines.[3] |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide (or other aryl halide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) at least three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Then, add the chosen degassed solvent system (e.g., Toluene/H₂O 4:1, 0.1-0.2 M concentration with respect to the aryl halide).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., 2 x 20 mL of ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the general workflow for screening solvents in a Suzuki-Miyaura cross-coupling reaction and the fundamental catalytic cycle.
Caption: Experimental workflow for solvent screening in a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Benzyloxy-2-methylphenylboronic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Benzyloxy-2-methylphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its structural features—a benzyloxy-protected phenol and a methyl group on the phenyl ring—allow for the strategic construction of complex molecular architectures. This application note details its use in the synthesis of the potent and selective Phosphoinositide 3-kinase beta (PI3Kβ) inhibitor, GSK2636771, a compound investigated for the treatment of various cancers, particularly those with a loss of the tumor suppressor PTEN.
Application: Synthesis of the PI3Kβ Inhibitor GSK2636771
GSK2636771 is an orally bioavailable and selective inhibitor of the p110β isoform of PI3K.[1][2] The dysregulation of the PI3K/AKT/mTOR signaling pathway is a common feature in many human cancers, often driven by the loss of PTEN function, which leads to a dependency on the PI3Kβ isoform for tumor cell growth and survival.[3][4] The synthesis of GSK2636771 involves a key Suzuki-Miyaura coupling step where this compound is coupled with a substituted benzimidazole core to introduce the required biaryl moiety.
Quantitative Data
The final compound, GSK2636771, exhibits high potency and selectivity for PI3Kβ. The data below is summarized from biochemical and cellular assays.
Table 1: Inhibitory Activity and Selectivity of GSK2636771 [3][5]
| Parameter | PI3Kβ | PI3Kα | PI3Kγ | PI3Kδ |
| Ki (nM) | 0.89 | >800 | >800 | >8.9 |
| IC50 (nM) | 5.2 | >4680 | >4680 | >52 |
| Selectivity Fold | - | >900x | >900x | >10x |
Table 2: Representative Suzuki-Miyaura Coupling Reaction for GSK2636771 Synthesis
| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Substituted Benzimidazole Halide | This compound | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 12 | ~85-95 |
(Note: The yield is an estimated value based on typical Suzuki coupling reactions for similar complex molecules.)
Signaling Pathway and Mechanism of Action
GSK2636771 selectively inhibits the p110β catalytic subunit of PI3K, a critical node in the PI3K/AKT/mTOR signaling pathway. In PTEN-deficient tumors, this pathway is hyperactivated, promoting cell growth, proliferation, and survival. By inhibiting PI3Kβ, GSK2636771 blocks the phosphorylation of AKT, leading to the inhibition of downstream signaling and ultimately resulting in tumor growth inhibition and apoptosis.[3][6]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2636771.
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling in the Synthesis of a GSK2636771 Precursor
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of a generic halo-benzimidazole core with this compound.
Materials:
-
Substituted halo-benzimidazole (1.0 eq)
-
This compound (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Toluene, degassed
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the substituted halo-benzimidazole (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene (e.g., 10 mL per mmol of halide) and degassed water (e.g., 2.5 mL per mmol of halide) to the flask.
-
Add the palladium catalyst, Pd(PPh3)4 (0.05 eq), to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Logical Relationships
The use of this compound is a critical step in a multi-step synthesis to achieve the final complex structure of GSK2636771. It serves as a key building block that introduces a significant portion of the molecule's final scaffold, which is essential for its binding to the PI3Kβ enzyme.
Caption: Logical flow of GSK2636771 synthesis from key building blocks.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Benzyloxy-2-methylphenylboronic acid in Organic Electronics Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Substituted Phenylboronic Acids in Organic Electronics
The field of organic electronics has seen rapid advancements in materials science, leading to the development of flexible, lightweight, and cost-effective electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2][3] The performance of these devices is intrinsically linked to the chemical structure and properties of the organic semiconductor materials used.[4]
Phenylboronic acids and their derivatives are pivotal building blocks in the synthesis of these advanced materials.[1] They are primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the construction of complex π-conjugated molecules.[1][2][5] These molecules, often biaryl structures, form the core of emissive and charge-transport layers in organic electronic devices.[1][6]
4-Benzyloxy-2-methylphenylboronic acid is a valuable reagent in this context. The benzyloxy group can enhance solubility and influence the solid-state packing of the final molecule, which is crucial for efficient charge transport. The methyl group provides steric hindrance that can be used to tune the dihedral angle between aromatic rings, thereby influencing the electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Application: Synthesis of a Hole Transport Material (HTM) for Perovskite Solar Cells
Hole transport materials are a critical component in perovskite solar cells, facilitating the efficient extraction and transport of holes from the perovskite layer to the electrode.[6][7][8] The rational design of HTMs is essential for achieving high power conversion efficiencies and long-term device stability.[7][9] Substituted phenylboronic acids are frequently employed in the synthesis of novel HTMs.[6]
This section outlines a representative synthesis of a hypothetical triarylamine-based hole transport material using this compound. Triarylamines are a prominent class of HTMs due to their excellent hole mobility and tunable electrochemical properties.
Logical Workflow for HTM Synthesis and Device Integration
Caption: Workflow for the synthesis of a hole transport material and its integration into a perovskite solar cell.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Triarylamine-based HTM
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a di-bromo-functionalized triarylamine core.
Materials:
-
This compound
-
4,4'-dibromo-4''-phenyl-triphenylamine (or similar di-bromo triarylamine core)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Deionized water
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 4,4'-dibromo-4''-phenyl-triphenylamine (1.0 mmol), this compound (2.5 mmol), and potassium carbonate (4.0 mmol).
-
Catalyst Addition: To this mixture, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and tri(o-tolyl)phosphine (0.08 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (20 mL) and anhydrous THF (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation
The following tables provide representative quantitative data for the synthesis and performance of organic electronic materials synthesized via Suzuki coupling with substituted phenylboronic acids.
Table 1: Representative Suzuki Coupling Reaction Yields
| Entry | Aryl Halide Core | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4,4'-dibromo-triphenylamine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 2,7-dibromo-9,9-dioctylfluorene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 92 |
| 3 | 9,10-dibromoanthracene | Benzofuran-2-boronic acid | Palladacycle IA | K₂CO₃ | THF/H₂O | 78[10] |
| 4 | 4,4'-dibromo-triphenylamine | This compound | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene/THF | (Predicted) 80-90 |
Table 2: Hypothetical Performance of a Perovskite Solar Cell with the Synthesized HTM
| HTM | HOMO (eV) | LUMO (eV) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| Spiro-OMeTAD (Reference) | -5.22 | -2.15 | 20.5 | 1.12 | 23.5 | 0.78 |
| Synthesized HTM | -5.35 | -2.20 | 19.8 | 1.10 | 22.8 | 0.79 |
Signaling Pathway and Device Architecture
Energy Level Diagram for a Perovskite Solar Cell
The following diagram illustrates the alignment of energy levels in a typical perovskite solar cell, which is crucial for efficient charge separation and transport.
Caption: Energy level diagram of a perovskite solar cell showing the role of the synthesized HTM.
Disclaimer: The provided protocols and data are representative and based on established chemical principles and literature precedents for similar compounds. Actual results may vary, and optimization of reaction conditions may be necessary. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. nbinno.com [nbinno.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Pyrene-based hole transport materials for efficient perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the Synthesis of Small Molecules as Hole Transport Materials for Lead Halide Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hole transport system for perovskite solar cells—organic hole transport materials - chemborun.com [chemborun.com]
- 9. Molecularly engineered hole-transport material for low-cost perovskite solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Application of 4-Benzyloxy-2-methylphenylboronic Acid in the Synthesis of Kinase Inhibitors: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-2-methylphenylboronic acid is a versatile organic building block increasingly utilized in medicinal chemistry for the synthesis of complex molecules, including potent and selective kinase inhibitors. Its unique structural features, combining a benzyloxy-protected phenol with a sterically hindered ortho-methyl group, offer specific advantages in tailoring the pharmacokinetic and pharmacodynamic properties of drug candidates. This boronic acid is particularly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1] Kinase inhibitors are a critical class of therapeutics, particularly in oncology, that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation. The dysregulation of kinase activity is a hallmark of many diseases, making them prime targets for therapeutic intervention.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, supported by quantitative data and visual diagrams of relevant pathways and workflows.
Core Applications in Kinase Inhibitor Synthesis
The primary application of this compound in this context is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a biaryl linkage, a common structural motif in many Type I and Type II kinase inhibitors. The 4-benzyloxy-2-methylphenyl moiety can be strategically incorporated into the inhibitor scaffold to interact with specific residues within the kinase ATP-binding pocket or adjacent allosteric sites.
Experimental Protocols
A common strategy involves the coupling of this compound with a halogenated heterocyclic core, such as a chloro- or bromo-substituted pyrimidine, quinazoline, or pyrazole, which are prevalent scaffolds in kinase inhibitors.
Protocol 1: Synthesis of a Biaryl Kinase Inhibitor Intermediate via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a generic biaryl compound, a common precursor to various kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound (1.2 equivalents)
-
Halogenated heterocyclic core (e.g., 2-chloropyrimidine) (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 equivalents)
-
Base (e.g., Sodium carbonate [Na₂CO₃] or Potassium carbonate [K₂CO₃], 2.0 equivalents)
-
Solvent (e.g., a mixture of 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the halogenated heterocyclic core (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes to remove oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired biaryl intermediate.
Data Presentation
Since specific quantitative data for a kinase inhibitor synthesized from this compound is not available in the searched literature, the following table presents representative data for a closely related class of kinase inhibitors to illustrate the expected potency. The IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
Table 1: Representative Biological Activity of Biaryl Kinase Inhibitors
| Kinase Target | Inhibitor Scaffold | Representative IC₅₀ (nM) |
| p38α MAPK | Diaryl Urea | 38 |
| JAK2 | 4-(1H-pyrazol-4-yl)-pyrimidin-2-amine | 0.7 |
| FLT3 | 4-(1H-pyrazol-4-yl)-pyrimidin-2-amine | 4 |
Note: The data in this table is for illustrative purposes and does not represent compounds synthesized from this compound.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a simplified generic kinase signaling pathway that is often targeted by kinase inhibitors. Dysregulation of such pathways is a common driver of cancer and inflammatory diseases.
Caption: A generic kinase signaling pathway and the point of intervention for a kinase inhibitor.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of a kinase inhibitor using this compound.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Conclusion
This compound is a valuable reagent for the synthesis of kinase inhibitors, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. While specific examples with comprehensive data are not yet prevalent in the public domain, the provided general protocol and workflows offer a solid foundation for researchers to incorporate this building block into their drug discovery programs. The strategic placement of the 4-benzyloxy-2-methylphenyl moiety can lead to the development of novel, potent, and selective kinase inhibitors for the treatment of a wide range of diseases. Further research and publication in this area are anticipated to reveal the full potential of this promising chemical entity.
References
Application Notes and Protocols for the Cross-Coupling of 4-Benzyloxy-2-methylphenylboronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active molecules and functional organic materials. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Benzyloxy-2-methylphenylboronic acid with a range of aryl halides. The presence of a methyl group ortho to the boronic acid introduces steric hindrance, which necessitates carefully optimized reaction conditions to achieve high coupling efficiency. The benzyloxy group, on the other hand, offers a stable protecting group for a phenolic moiety, which can be deprotected in a subsequent step to yield substituted biphenylols, a common core in many biologically active compounds.
Data Presentation: Quantitative Analysis of Coupling Reactions
Due to the steric hindrance imparted by the ortho-methyl group on this compound, the selection of the appropriate catalyst, ligand, and base is crucial for achieving high yields. Below is a summary of typical yields obtained for the Suzuki-Miyaura coupling of sterically hindered boronic acids with various aryl halides, which can serve as a predictive guide for reactions involving this compound. Optimal conditions often involve the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands in combination with a strong base.
Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Sterically Hindered Arylboronic Acids with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (3) | Dioxane | 110 | 18 | 75-85 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 70-80 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 100 | 16 | 65-75 |
| 5 | 1-Chloro-3-nitrobenzene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | t-BuOH/H₂O | 100 | 24 | 60-70 |
Note: The yields presented are typical for sterically hindered systems and may vary based on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with representative aryl bromides and aryl chlorides.
Protocol 1: Cross-Coupling of this compound with an Aryl Bromide (e.g., 4-Bromoanisole)
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-bromoanisole, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene and deionized water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure biaryl product.
Protocol 2: Cross-Coupling of this compound with an Aryl Chloride (e.g., 4-Chlorotoluene)
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, 4-chlorotoluene, Pd₂(dba)₃, RuPhos, and potassium phosphate to a dry, sealed reaction tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the reaction tube.
-
Reaction: Seal the tube tightly and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS. Due to the lower reactivity of aryl chlorides, the reaction may require 18-24 hours for completion.
-
Work-up: After cooling to room temperature, carefully open the reaction tube. Dilute the contents with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Washing: Wash the filtrate with water (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired biaryl product.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Substituted Biphenyls Using 4-Benzyloxy-2-methylphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of substituted biphenyls via the Suzuki-Miyaura cross-coupling reaction, utilizing 4-Benzyloxy-2-methylphenylboronic acid as a key building block. Substituted biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in a wide range of biologically active compounds and functional materials.[1][2][3] This document outlines the reaction principles, provides a detailed experimental protocol, and includes illustrative data for the synthesis of various biphenyl derivatives.
Introduction
The biphenyl moiety is a privileged structural motif found in numerous pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).[1][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of C-C bonds, enabling the synthesis of a vast array of substituted biphenyls under relatively mild conditions.[5][6][7]
This compound is a valuable reagent in this context, allowing for the introduction of a protected phenol and a methyl group on one of the phenyl rings. The benzyloxy group can be readily deprotected to reveal a hydroxyl group, providing a handle for further functionalization, while the methyl group can influence the conformation and biological activity of the final biphenyl product.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[5][6][8] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate.[5][6]
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) forms a boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.[5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Illustrative Quantitative Data
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are illustrative examples, and optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 16 | 75-85 |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (2) | t-BuOH/H₂O (5:1) | 100 | 24 | 70-80 |
| 5 | Methyl 4-iodobenzoate | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 85 | 10 | 88-98 |
*Yields are illustrative and represent typical ranges for similar Suzuki-Miyaura couplings. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 8 mL Toluene, 2 mL Ethanol, and 2 mL deionized water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired substituted biphenyl.[9]
Experimental Workflow
Applications in Drug Discovery and Materials Science
The substituted biphenyls synthesized using this compound are valuable intermediates for a variety of applications:
-
Drug Development: Biphenyl scaffolds are present in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities including anti-inflammatory, anti-hypertensive, and anti-cancer properties.[10] The ability to introduce specific substitution patterns, such as the hydroxyl and methyl groups from the title boronic acid, is crucial for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.
-
Materials Science: Substituted biphenyls are key components in the synthesis of liquid crystals for display technologies and organic semiconductors for OLEDs and other electronic devices.[1][4] The electronic properties and molecular packing of the biphenyl core can be fine-tuned through substitution to achieve desired material characteristics.
Safety Information
-
Always handle organometallic reagents and catalysts in a well-ventilated fume hood.
-
Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijsdr.org [ijsdr.org]
Application Notes and Protocols for 4-Benzyloxy-2-methylphenylboronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-2-methylphenylboronic acid is a versatile and valuable building block in modern organic synthesis. Its unique structure, featuring a benzyloxy protecting group, a methyl substituent, and a reactive boronic acid moiety, makes it an important reagent for the construction of complex molecular architectures. This compound is particularly instrumental in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The resulting biaryl structures are prevalent in a wide array of biologically active molecules, including pharmaceutical agents and advanced materials. These application notes provide a comprehensive overview of the utility of this compound, along with detailed experimental protocols for its application in key synthetic transformations.
Key Applications
The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or vinyl halide (or triflate), catalyzed by a palladium complex. The presence of the methyl group on the phenyl ring introduces steric hindrance that can influence the reactivity and selectivity of the coupling reaction, while the benzyloxy group serves as a stable protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a hydroxyl group for further functionalization.
Key areas of application include:
-
Synthesis of Pharmaceutical Intermediates: The biaryl motif is a common scaffold in many drug molecules. This compound is used to synthesize complex intermediates for active pharmaceutical ingredients (APIs), including kinase inhibitors and other targeted therapies.
-
Development of Advanced Materials: The tailored electronic and photophysical properties of biaryl compounds make them suitable for applications in materials science, such as the development of organic light-emitting diodes (OLEDs).
-
Construction of Complex Molecular Scaffolds: This building block provides a strategic route to substituted biphenyls, which can be further elaborated into more complex molecular structures for various research and development purposes.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the synthesis of a biaryl derivative. The specific aryl halide, catalyst, ligand, base, and solvent system may require optimization for each specific substrate.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Ligand (if not using a pre-formed catalyst complex, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water/ethanol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL). If using a solid catalyst and ligand, add them at this stage (e.g., Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol)). If using a pre-formed catalyst like Pd(PPh₃)₄ (0.03 mmol), add it directly.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl derivative.
Data Presentation: Quantitative Analysis of Suzuki-Miyaura Coupling Reactions
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling reaction to synthesize biaryl derivatives using arylboronic acids, providing a predictive framework for reactions with this compound.
Table 1: Suzuki Coupling of Various Aryl Halides with Phenylboronic Acid Derivatives
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromotoluene | 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 8 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 90 | 6 | 98 |
| 4 | 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 4 | 88 |
| 5 | 1-Iodo-3-methoxybenzene | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | NaHCO₃ | DMF/H₂O | 90 | 12 | 75 |
Data compiled from various sources for illustrative purposes. Yields are highly substrate and condition dependent.
Table 2: Influence of Reaction Parameters on the Coupling of 4-Bromotoluene with Phenylboronic Acid
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 90 |
| 2 | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ | Dioxane/H₂O | 90 | 5 | 93 |
| 3 | PdCl₂(dppf) (1.5) | Cs₂CO₃ | DMF | 100 | 4 | 96 |
| 4 | Pd/C (10) | K₃PO₄ | Isopropanol/H₂O | 85 | 12 | 85 |
| 5 | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 3 | 97 |
Data compiled from various sources for illustrative purposes. Yields are highly substrate and condition dependent.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Benzyloxy-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions and experimental protocols for the Suzuki-Miyaura cross-coupling of 4-benzyloxy-2-methylphenylboronic acid with various aryl halides. This sterically hindered boronic acid is a valuable building block in the synthesis of complex biaryl compounds, which are of significant interest in pharmaceutical and materials science research. Due to the steric hindrance imparted by the ortho-methyl group, careful optimization of the catalytic system is often necessary to achieve high yields.
Core Concepts and Optimization Strategy
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide. The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like this compound, the transmetalation and reductive elimination steps can be slow. To overcome this, the selection of an appropriate palladium catalyst, a bulky and electron-rich phosphine ligand, a suitable base, and an optimal solvent system is crucial.
Key Parameters for Optimization:
-
Palladium Catalyst: Both Pd(0) and Pd(II) precatalysts can be effective. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-phosphine complexes.
-
Ligand: Bulky, electron-rich phosphine ligands are generally preferred for coupling sterically hindered partners. Examples include Buchwald-type ligands (e.g., SPhos, XPhos) and other phosphines like P(t-Bu)₃.
-
Base: A variety of inorganic bases can be used, with the choice often depending on the solvent and the specific substrates. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Solvent: A range of solvents can be employed, often as a single solvent or a biphasic mixture with water. Toluene, 1,4-dioxane, and DMF are frequently used.
-
Temperature: Reaction temperatures typically range from 80 °C to 120 °C. Microwave heating can also be employed to shorten reaction times.
Tabulated Reaction Conditions and Yields
The following tables summarize typical reaction conditions and resulting yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These conditions are based on established protocols for sterically hindered boronic acids and serve as a starting point for optimization.
Table 1: Screening of Catalysts and Ligands
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 8 | 75-85 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2.5) | Toluene | 100 | 18 | 70-80 |
Table 2: Effect of Base and Solvent
| Entry | Aryl Bromide | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 92 |
| 2 | 4-Bromoacetophenone | Pd(OAc)₂/SPhos (2/4) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 12 | 85 |
| 3 | 4-Bromoacetophenone | Pd(OAc)₂/SPhos (2/4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | 88 |
| 4 | 4-Bromoacetophenone | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2) | DMF | 100 | 12 | 78 |
Experimental Protocols
Below are detailed protocols for a typical Suzuki-Miyaura coupling reaction with this compound.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene, degassed
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
JohnPhos (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Dimethylformamide (DMF)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), potassium carbonate (3.0 mmol), Pd(OAc)₂ (0.05 mmol), and JohnPhos (0.10 mmol).
-
Add DMF (5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat the mixture to 140 °C for 20-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Wash the organic layer with brine (15 mL) and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Benzyloxy-2-methylphenylboronic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions for optimizing Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 4-Benzyloxy-2-methylphenylboronic acid.
Troubleshooting Guide
Steric hindrance from the ortho-methyl group in this compound can significantly slow down key steps in the catalytic cycle, leading to common issues such as low yield and side reactions.[1][2] A systematic approach to optimizing the catalyst system, base, and reaction conditions is crucial for success.
Issue: Low to No Product Yield
Low conversion is the most common challenge when working with sterically demanding boronic acids.[3] The primary factors to investigate are the catalyst system, base, and reaction temperature, as steric bulk can impede oxidative addition, transmetalation, and reductive elimination.[1][3]
| Potential Cause | Recommended Solution & Rationale |
| Ineffective Catalyst System | Use Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often ineffective.[2] Switch to Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][3] These ligands accelerate both oxidative addition and reductive elimination, which are often rate-limiting with hindered substrates.[1] |
| Ensure Active Catalyst: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure its efficient in-situ reduction to the active Pd(0) species.[1] Alternatively, use a direct Pd(0) source like Pd(PPh₃)₄, although the ligand choice remains critical.[4] | |
| Suboptimal Base | Select a Stronger, Non-Nucleophilic Base: The base is crucial for activating the boronic acid for transmetalation.[5] For sterically hindered couplings, weaker bases like Na₂CO₃ are often insufficient. Use stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] These bases can effectively promote the formation of the reactive boronate species without leading to unwanted side reactions. |
| Inappropriate Solvent | Choose a Suitable Solvent System: Toluene, dioxane, or THF, often with a small amount of water, are commonly used.[5][6] The presence of some water can be beneficial when using phosphate or carbonate bases by facilitating the formation of the active boronate species.[3][7] Ensure the solvent is rigorously degassed to prevent catalyst deactivation.[8][9] |
| Low Reaction Temperature | Increase Reaction Temperature: Sterically hindered reactions often require more forcing conditions to overcome the higher activation energy.[1] If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increase the temperature to 90-110 °C, monitoring for potential degradation of starting materials or product.[5] |
| Protodeboronation Side Reaction | Minimize Water and Use Milder Bases: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, especially with electron-rich boronic acids.[1][8] It can be catalyzed by strong bases in aqueous media.[10] Consider using potassium fluoride (KF) or ensuring strictly anhydrous conditions if this side reaction is significant.[1] |
| Homocoupling Side Reaction | Ensure Oxygen-Free Conditions: The self-coupling of the boronic acid is often promoted by the presence of oxygen.[7][9] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is critical to minimize this byproduct.[9] |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting low-yield Suzuki coupling reactions with this compound.
Caption: Troubleshooting workflow for optimizing Suzuki coupling of hindered boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate? A1: The methyl group at the ortho-position to the boronic acid creates significant steric hindrance. This bulkiness can impede the approach of the palladium complex, slowing down the crucial transmetalation step of the catalytic cycle, which requires a specific geometric arrangement of the reactants.[1]
Q2: My boronic acid seems to be degrading. How can I improve its stability? A2: Boronic acids can be susceptible to degradation, particularly protodeboronation.[8] If stability is a concern, you can convert the boronic acid into a more stable diethanolamine adduct. This is achieved by reacting the boronic acid with diethanolamine, which forms a crystalline, air- and water-stable solid that can often be used directly in the coupling reaction, particularly in protic solvents.[1][11]
Q3: What is the role of water in my reaction? Should I run it under strictly anhydrous conditions? A3: The role of water is complex. While excess water can promote protodeboronation, a small amount is often beneficial, especially when using inorganic bases like K₃PO₄ or K₂CO₃.[3][6] Water can help solubilize the base and facilitate the formation of the hydroxide, which in turn activates the boronic acid to the more nucleophilic boronate species required for transmetalation.[5] The optimal condition may be a mixed solvent system like Toluene/H₂O (10:1) or Dioxane/H₂O (4:1).[5]
Q4: My aryl halide partner is an aryl chloride. What special considerations are needed? A4: Aryl chlorides are significantly less reactive than aryl bromides or iodides (reactivity order: I > Br > OTf >> Cl).[8][12] Coupling an aryl chloride with a sterically hindered boronic acid is particularly challenging and almost always requires a highly active catalyst system. You must use bulky, electron-rich phosphine ligands (like XPhos or SPhos) or NHC ligands, as these are essential for facilitating the difficult oxidative addition step with the less reactive aryl chloride.[1][3]
Optimized Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization of temperature, base, and ligand may be required for different coupling partners.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
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Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Degassed Toluene and Water (10:1 mixture, 11 mL total)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and finely ground K₃PO₄ (2.0 mmol).[5]
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed 10:1 Toluene/H₂O solvent mixture (11 mL) via syringe.[5]
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[7][8]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. tcichemicals.com [tcichemicals.com]
troubleshooting low yield in 4-Benzyloxy-2-methylphenylboronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzyloxy-2-methylphenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Low yield is a common challenge, often stemming from the specific structural features of this reagent.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound and provides systematic approaches to identify and resolve them.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to a combination of factors, primarily related to its sterically hindered nature and the stability of the boronic acid itself. A systematic check of the following is recommended:
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: Boronic acids can degrade over time, especially when exposed to air and moisture. It is crucial to use fresh, high-purity this compound. Consider converting it to a more stable form, such as a pinacol ester, if stability issues persist.
-
Catalyst and Ligand Activity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
Solvent and Base Purity: The use of anhydrous and thoroughly degassed solvents is critical to prevent catalyst deactivation. Ensure the base is of high purity and handled appropriately.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Steric Hindrance: The methyl group at the ortho position of the boronic acid introduces significant steric hindrance. This can slow down the transmetalation step of the catalytic cycle. To overcome this, the choice of catalyst, ligand, and reaction temperature is critical.
-
Q2: I suspect protodeboronation is a major side reaction. How can I identify and minimize it?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that directly reduces the yield of the desired product.
-
Identification: This side reaction produces 4-benzyloxy-2-methylbenzene as a byproduct. This can be identified by GC-MS or NMR analysis of the crude reaction mixture.
-
Minimization Strategies:
-
Choice of Base: The base plays a crucial role in activating the boronic acid but can also promote protodeboronation. Milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often preferred over stronger bases like sodium hydroxide.
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Running the reaction under anhydrous conditions, if possible, can mitigate this issue.
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the rate of protodeboronation. It is advisable to monitor the reaction closely and stop it once the starting material is consumed.
-
Q3: What are the most common byproducts other than the protodeboronated compound, and how can I avoid them?
A3: Besides protodeboronation, homocoupling is another common side reaction that consumes the starting materials and complicates purification.
-
Homocoupling: This results in the formation of symmetrical biaryls from the coupling of two boronic acid molecules or two aryl halide molecules.
-
Minimization: To reduce homocoupling, ensure a highly active catalyst is used. Rigorous degassing of the reaction mixture is essential to prevent oxygen from promoting this side reaction. Using a Pd(0) source directly, rather than a Pd(II) precatalyst, can also be beneficial.
-
Q4: How does the steric hindrance from the ortho-methyl group affect the reaction, and what catalyst systems are recommended?
A4: The ortho-methyl group in this compound significantly increases steric bulk around the reaction center, which can impede the approach of the palladium complex and slow down the transmetalation step.
-
Recommended Catalyst Systems for Sterically Hindered Couplings:
-
Bulky, Electron-Rich Ligands: For sterically demanding couplings, catalyst systems with bulky and electron-rich phosphine ligands are often more effective. These ligands can promote the oxidative addition and reductive elimination steps. Examples include Buchwald-type ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands.[2]
-
Palladium Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed for the efficient generation of the active Pd(0) species and can be highly effective for challenging couplings.
-
Quantitative Data Summary
While specific yield data for a wide range of reactions with this compound is not extensively tabulated in the literature, the following table provides typical conditions and expected yield ranges for Suzuki-Miyaura couplings of sterically hindered arylboronic acids with various aryl halides. These can serve as a starting point for optimization.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Aryl Bromide (electron-neutral) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-24 | 60-85 |
| Aryl Bromide (electron-rich) | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 18-30 | 50-75 |
| Aryl Chloride (activated) | Pd-G3-XPhos (2) | - | K₃PO₄ (2) | t-BuOH | 80 | 12-24 | 65-90 |
| Aryl Iodide | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 8-16 | 70-95 |
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Degassed water (if using an aqueous base system)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with the inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
deboronation of 4-Benzyloxy-2-methylphenylboronic acid side reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the use of 4-Benzyloxy-2-methylphenylboronic acid, with a specific focus on deboronation.
Troubleshooting Guide
Issue 1: Low Yield of Desired Product and Presence of 3-Methylanisole Byproduct
Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and observing a low yield of my desired biaryl product. My mass spectrometry and NMR analyses indicate the presence of a significant amount of 1-(benzyloxy)-3-methylbenzene. What is the likely cause and how can I resolve this?
Answer: The formation of 1-(benzyloxy)-3-methylbenzene is a classic indicator of a protodeboronation side reaction, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is a common issue with electron-rich arylboronic acids, such as the one you are using, especially under basic conditions.[3]
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Strong Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate the rate of protodeboronation. | Switch to a milder, non-hydroxide base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective alternatives that can facilitate the Suzuki coupling while minimizing the undesired side reaction. |
| High Reaction Temperature: Elevated temperatures can increase the rate of the deboronation side reaction relative to the desired Suzuki coupling. | Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting point could be 60-80 °C. If the reaction is sluggish, consider a more active catalyst/ligand system rather than increasing the temperature. |
| Presence of Water: Water can act as a proton source for protodeboronation. While some Suzuki reactions require water, excessive amounts can be detrimental. | Use anhydrous solvents and thoroughly dry all glassware. If the reaction requires a co-solvent with water, minimize the amount of water used. |
| Inefficient Catalytic System: If the Suzuki coupling is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation. | Increase the catalyst loading or employ more robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) known to promote efficient cross-coupling. Use pre-formed, active Pd(0) catalysts to avoid inefficient reduction steps. |
| Prolonged Reaction Time: The longer the boronic acid is subjected to basic, heated conditions, the more extensive the deboronation will be. | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is this compound susceptible to it?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] this compound is particularly susceptible because it is an electron-rich aromatic compound. The benzyloxy and methyl groups are electron-donating, which increases the electron density on the aromatic ring and can facilitate the cleavage of the C-B bond, especially under thermal or basic conditions.[3]
Q2: Can the choice of solvent influence the extent of deboronation?
A2: Yes, the solvent can play a significant role. Protic solvents, especially water, can serve as a proton source for the deboronation reaction. While many Suzuki-Miyaura reactions use aqueous solvent mixtures, minimizing the water content or using anhydrous conditions can help suppress this side reaction.
Q3: Are there more stable alternatives to using the free boronic acid?
A3: Absolutely. Converting the boronic acid to a more stable derivative is a highly effective strategy.[4] The most common alternatives are boronic acid pinacol esters and MIDA (N-methyliminodiacetic acid) boronates.[5] These derivatives are generally more stable to storage and the reaction conditions, and they slowly release the active boronic acid in situ, which keeps its concentration low and minimizes side reactions.[5]
Q4: Can oxidation be another side reaction of concern?
A4: Yes, oxidative deboronation is another potential side reaction where the boronic acid is converted to a phenol. This can be promoted by the presence of oxygen and certain metal catalysts. To minimize this, it is crucial to degas all solvents and run the reaction under a strict inert atmosphere (e.g., nitrogen or argon).
Data Presentation
The following table provides an illustrative summary of the expected trends in protodeboronation of an electron-rich arylboronic acid like this compound under various Suzuki-Miyaura coupling conditions. Note: This data is representative and intended to guide optimization. Actual results may vary.
| Entry | Base | Temperature (°C) | Solvent | Expected Deboronation |
| 1 | NaOH | 100 | Dioxane/H₂O (4:1) | High |
| 2 | K₂CO₃ | 100 | Dioxane/H₂O (4:1) | Moderate |
| 3 | K₃PO₄ | 80 | Toluene/H₂O (10:1) | Low |
| 4 | K₃PO₄ | 80 | 2-MeTHF (anhydrous) | Very Low |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling (Prone to Deboronation)
This protocol uses standard conditions that may lead to significant protodeboronation with an electron-rich boronic acid.
-
Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and sodium hydroxide (2.5 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Reaction Execution: Heat the mixture to 100 °C and stir for 12-16 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Deboronation
This protocol incorporates modifications to suppress the protodeboronation side reaction.
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), anhydrous potassium phosphate (K₃PO₄, 2.5 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 2-MeTHF or toluene, 10 mL) via syringe.
-
Boronic Acid Derivative Addition: Add the this compound pinacol ester (1.3 mmol) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 80 °C and stir.
-
Monitoring: Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate. The crude product can then be purified by column chromatography.
Visualizations
Caption: General mechanism of base-catalyzed protodeboronation.
Caption: Troubleshooting workflow for deboronation.
Caption: Optimized experimental workflow to minimize deboronation.
References
Technical Support Center: Purification of Products from 4-Benzyloxy-2-methylphenylboronic Acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of coupling products derived from 4-Benzyloxy-2-methylphenylboronic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of biaryl products from Suzuki-Miyaura coupling reactions involving this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product contaminated with unreacted this compound. | - Incomplete reaction. - Use of excess boronic acid. | - Optimize Reaction Conditions: Drive the reaction to completion by adjusting stoichiometry, reaction time, or temperature. - Aqueous Basic Wash: Perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt, which will partition into the aqueous layer.[1][2] - Silica Gel Chromatography: The polar boronic acid will have a different retention factor (Rf) than the less polar biaryl product on silica gel.[3][4] |
| Presence of homocoupled byproduct from this compound. | - Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.[5][6] - Suboptimal catalyst or reaction conditions. | - Degas Solvents: Thoroughly degas all solvents and reagents before use to remove dissolved oxygen.[7] - Inert Atmosphere: Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction. - Chromatography: The homocoupled product will likely have a different polarity and can be separated by column chromatography.[3] |
| Product is contaminated with residual palladium catalyst. | - Inefficient removal during workup. - The palladium species present may be difficult to remove by standard methods.[8] | - Filtration through Celite®: Pass the crude reaction mixture through a pad of Celite® to remove heterogeneous palladium species.[3] - Adsorption: Treat the product solution with activated carbon or specialized palladium scavengers (e.g., silica-based thiols).[8][9][10] - Crystallization: Recrystallization can effectively leave palladium impurities in the mother liquor.[8][11] - Extraction: Liquid-liquid extraction can partition the palladium catalyst into a separate phase.[8][12] |
| Difficulty in separating the product from the starting aryl halide. | - Similar polarity between the product and the starting material. | - Optimize Chromatography: Use a shallow gradient elution in column chromatography to improve separation.[13] Consider using different solvent systems.[1] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective.[11][14] |
| Low recovery of the product after purification. | - Product loss during multiple purification steps. - Adsorption of the product onto the stationary phase during chromatography. | - Minimize Transfers: Reduce the number of transfers between flasks to minimize losses.[15] - Optimize Chromatography: Use a less polar solvent system if the product is strongly retained on the silica column. Dry loading the crude product onto silica can also improve recovery.[7][16] - Alternative Purification: Consider crystallization as a less adsorptive purification method if applicable.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in the coupling reaction of this compound?
A1: Common impurities include unreacted this compound, homocoupled biaryl derived from the boronic acid, residual palladium catalyst, and byproducts from the decomposition of the boronic acid (protodeborylation).[5][17]
Q2: How can I effectively remove unreacted this compound from my product?
A2: An effective method is to perform an acid-base extraction. By washing the organic layer containing your product with a basic aqueous solution (e.g., 1M NaOH), the acidic boronic acid will be converted to its water-soluble boronate salt and move to the aqueous layer.[1][2] Column chromatography can also be used to separate the more polar boronic acid from the desired biaryl product.[4]
Q3: What is the best way to remove the palladium catalyst after the reaction?
A3: A combination of methods is often most effective. First, filtering the reaction mixture through a pad of Celite® can remove a significant portion of the catalyst.[3] Subsequently, treating the filtrate with activated carbon or a specialized palladium scavenger can further reduce the palladium levels.[8][9][10] For solid products, recrystallization is also a highly effective method for palladium removal.[8]
Q4: My product and one of the impurities have very similar Rf values on TLC. How can I improve their separation by column chromatography?
A4: To improve separation of compounds with similar polarities, you can try using a longer column, a shallower solvent gradient, or a different solvent system with different selectivities.[1][13] Sometimes, changing the stationary phase (e.g., using alumina instead of silica gel) can also be beneficial.
Q5: Is crystallization a viable method for purifying the biaryl product?
A5: Yes, if your biaryl product is a solid, crystallization can be an excellent purification method.[11][14] It is particularly effective for removing highly colored impurities and residual palladium catalyst.[8] The choice of solvent is crucial and may require some screening to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Crude Sample: After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).[7][16]
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) determined by thin-layer chromatography (TLC) analysis.
-
Loading and Elution: Carefully load the dry-loaded sample onto the top of the packed column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[18]
Protocol 2: Removal of Boronic Acid by Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of NaOH or K₂CO₃. Shake the funnel gently and allow the layers to separate.
-
Separation: Drain the aqueous layer. Repeat the wash if necessary (monitor by TLC).
-
Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the product, now free of boronic acid.[19]
Protocol 3: Palladium Scavenging
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Toluene).[8]
-
Addition of Scavenger: Add a palladium scavenger, such as activated carbon (0.1-0.5 wt equivalent) or a silica-based thiol scavenger, to the solution.[8][10]
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature for several hours.[8]
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger and the bound palladium.
-
Concentration: Concentrate the filtrate to obtain the purified product.[8]
Visualizations
Caption: General experimental workflow for the purification of Suzuki coupling products.
Caption: Troubleshooting logic for common impurities in Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. A Review of Recovery of Palladium from the Spent Automobile Catalysts | MDPI [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. benchchem.com [benchchem.com]
minimizing homocoupling of 4-Benzyloxy-2-methylphenylboronic acid
Topic: Minimizing Homocoupling of 4-Benzyloxy-2-methylphenylboronic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the suppression of homocoupling, a common side reaction encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
High levels of the symmetrical biaryl byproduct, 5,5'-dibenzyloxy-3,3'-dimethyl-1,1'-biphenyl, can significantly reduce the yield of your desired cross-coupled product and complicate purification.[1] Use this guide to diagnose and resolve common issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Percentage of Homocoupled Byproduct | 1. Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of the boronic acid.[1][2][3] This is a primary cause of homocoupling.[4] | 1a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Sparging with an inert gas (argon or nitrogen) for 30-60 minutes is effective.[5][6] For maximum oxygen removal, perform 3-5 freeze-pump-thaw cycles.[5] 1b. Maintain Inert Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.[2][4] |
| 2. Palladium(II) Precatalyst: Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) used as catalyst precursors can directly react with the boronic acid to form the homocoupled dimer before the catalytic cycle is fully established.[5][7] | 2a. Use a Pd(0) Source: Switch to a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the problematic in-situ reduction step.[6][8] 2b. Add a Mild Reducing Agent: If using a Pd(II) source is necessary, adding a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) without interfering with the main reaction.[9][10] | |
| 3. Suboptimal Base or Solvent: The choice of base and solvent significantly impacts reaction rates and side reactions.[11] Strong bases can sometimes promote boronic acid decomposition, while certain solvents may favor homocoupling.[12] | 3a. Select a Weaker Base: For sterically hindered boronic acids, consider using weaker bases like K₃PO₄, K₂CO₃, or Cs₂CO₃, which are often effective while minimizing side reactions.[4][13] 3b. Use Aprotic Solvents: Aprotic solvents such as 1,4-dioxane, toluene, or THF are commonly effective at minimizing homocoupling. While water is often needed to dissolve the base, excessive amounts can sometimes promote homocoupling.[1] | |
| 4. High Boronic Acid Concentration: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling side reaction.[1][6] | 4a. Slow Addition: Add the this compound solution to the reaction mixture slowly over 30-60 minutes using a syringe pump.[1][6] 4b. Use a Slight Excess of Aryl Halide: Using a slight excess of the aryl halide can help ensure the palladium catalyst preferentially reacts with it via oxidative addition.[1] | |
| 5. Inappropriate Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity. An improper ligand may not sufficiently accelerate the desired cross-coupling pathway. | 5a. Employ Bulky, Electron-Rich Ligands: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the rate-limiting reductive elimination step for the desired product, thus outcompeting the homocoupling pathway.[5][8][13] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing the root causes of excessive homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of boronic acid homocoupling?
A1: Homocoupling is primarily caused by two mechanisms.[1][5]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the catalytically active Pd(0) to Pd(II).[2] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[3][7] Rigorous exclusion of oxygen is the most critical step to suppress this pathway.[10]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt like Pd(OAc)₂ is used as a precatalyst, it can directly catalyze the homocoupling of the boronic acid during the initial phase of the reaction as it is reduced to Pd(0).[5][7]
Q2: How do the properties of this compound influence homocoupling?
A2: The structure of this specific boronic acid presents unique challenges. The ortho-methyl group provides significant steric hindrance around the boron center. This can slow down the desired transmetalation step with the aryl halide-palladium complex in the main Suzuki cycle. The benzyloxy group makes the phenyl ring electron-rich. While often beneficial for oxidative addition, the combination of steric hindrance and slower transmetalation can provide a larger kinetic window for the competing homocoupling side reaction to occur.
Q3: Which type of base is recommended and why?
A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[14][15] However, for sensitive or sterically hindered substrates, a judicious choice is required. While strong bases can be effective, they can also promote side reactions. Moderately weak inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often the best choice, providing a good balance between activating the boronic acid and minimizing unwanted side reactions like homocoupling or protodeboronation.[4][13]
Q4: Can the quality of my boronic acid affect the reaction?
A4: Absolutely. Boronic acids can degrade upon storage, particularly if exposed to air and moisture.[12] They can undergo protodeboronation (loss of the B(OH)₂ group) or form trimeric anhydrides known as boroxines.[12] Using old or impure boronic acid can lead to inconsistent results and lower yields. It is recommended to use high-purity boronic acid or consider more stable derivatives like pinacol boronate esters for challenging couplings.[12]
Optimized Experimental Protocol
This protocol is designed to minimize homocoupling for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Reagents & Equipment:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium Source: Pd₂(dba)₃ (1.5 mol%)
-
Ligand: SPhos (3.5 mol%)
-
Base: K₃PO₄ (2.0 equiv., finely ground)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask, magnetic stirrer, inert gas line (Argon or Nitrogen), syringe pump.
Procedure:
-
Solvent Degassing: Place the required volume of 1,4-dioxane/water solvent mixture in a separate flask. Degas thoroughly by sparging with argon for at least 30 minutes.[5]
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), K₃PO₄ (2.0 equiv.), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.5 mol%).
-
Establish Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture to the Schlenk flask via a cannula or syringe.
-
Boronic Acid Preparation: In a separate, dry flask, dissolve the this compound (1.2 equiv.) in a minimum amount of degassed dioxane.
-
Reaction Initiation & Slow Addition: Begin stirring the main reaction mixture and heat to the desired temperature (e.g., 80-100 °C). Once the temperature is stable, add the boronic acid solution dropwise to the reaction mixture over 60 minutes using a syringe pump.[6] This slow addition is critical to keep the instantaneous concentration of the boronic acid low.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench with water and dilute with an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with 4-Benzyloxy-2-methylphenylboronic acid
Welcome to the technical support center for troubleshooting catalyst deactivation and other common issues encountered during cross-coupling reactions involving 4-Benzyloxy-2-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges in their experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during your reaction.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low or no yield. What are the primary causes?
A1: Low yields with this substrate are common and often related to its structure. This compound is sterically hindered due to the ortho-methyl group, which can significantly slow down key steps in the catalytic cycle.[1]
Here are the most common issues to investigate:
-
Inactive Catalyst: The active Pd(0) species may not be generated efficiently from a Pd(II) precatalyst, or it may have been deactivated by oxygen.[1][2]
-
Inefficient Transmetalation: The steric bulk on the boronic acid can hinder its approach to the palladium center, slowing the transfer of the aryl group.[1]
-
Suboptimal Ligand Choice: Standard ligands like PPh₃ are often ineffective for hindered substrates. More specialized, bulky, and electron-rich ligands are required.[1][3]
-
Incorrect Base or Solvent System: The choice of base and solvent is critical for activating the boronic acid and maintaining catalyst stability.[2][4][5]
Q2: I observe a black precipitate in my reaction flask. What is it and how can I prevent it?
A2: The black precipitate is likely "palladium black," which consists of agglomerated, inactive palladium particles.[6][7] This is a common form of catalyst deactivation.
Causes and Solutions:
-
High Temperature: Can accelerate the agglomeration process.
-
Solution: Try reducing the reaction temperature.[6]
-
-
Inadequate Ligand Stabilization: The ligand may not be effectively protecting the palladium nanoparticles from aggregating.
-
High Catalyst Loading: Can sometimes promote aggregation.
-
Solution: Lower the catalyst loading (mol%).[6]
-
Q3: I'm seeing significant amounts of a biaryl homocoupling product from the boronic acid. What causes this and how can I minimize it?
A3: Homocoupling of boronic acids is a frequent side reaction, often driven by the presence of oxygen.[7] Oxygen can participate in an oxidative cycle that couples two boronic acid molecules.
Prevention Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction mixture are thoroughly deoxygenated before adding the catalyst. Common methods include sparging with an inert gas (argon or nitrogen) for an extended period or using several freeze-pump-thaw cycles.[7]
-
Use High-Purity Reagents: Ensure your this compound is fresh and pure, as degradation products can sometimes contribute to side reactions.[7]
-
Efficient Catalyst System: Use a pre-formed Pd(0) source or a precatalyst system that rapidly generates the active species to favor the desired cross-coupling pathway over the homocoupling pathway.[7]
Q4: The boronic acid appears to be decomposing under the reaction conditions. How can I confirm this and what can be done?
A4: Boronic acids can be susceptible to protodeboronation, where the -B(OH)₂ group is replaced by a hydrogen atom, especially under harsh basic conditions or at elevated temperatures.[2]
Troubleshooting Steps:
-
Reaction Monitoring: Use LC-MS to monitor the reaction. Look for a mass corresponding to 4-benzyloxy-2-methylbenzene (the protodeboronated product).
-
Use Milder Bases: Strong bases can accelerate decomposition. Switch to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt. These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[2]
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for a sterically hindered substrate like this compound?
A1: For sterically hindered couplings, standard catalysts are often insufficient.[3] Highly active catalyst systems featuring bulky, electron-rich phosphine ligands are essential. These ligands promote the crucial oxidative addition and reductive elimination steps while stabilizing the palladium center.[1][6]
Recommended Systems:
-
Palladium Precatalysts: Use air-stable Pd(II) precatalysts that are efficiently reduced in situ to the active Pd(0) species.[1][8] Examples include Buchwald-type precatalysts (e.g., XPhos Pd G3).
-
Ligands: Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for these challenging transformations.[1][3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[3]
Q2: How do I select the optimal base and solvent for my reaction?
A2: The base and solvent work in concert and their choice is critical. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[5][9]
-
Base Selection: Stronger bases often promote the transmetalation step.[4] For hindered substrates, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1][3] The base should be finely powdered to ensure adequate reactivity.[1]
-
Solvent Selection: Solvents can activate precatalysts, stabilize the active catalyst, and modulate the reactivity of the base.[4][10] Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[1][9] The water can help solubilize inorganic bases and facilitate the formation of the active boronate species.[2]
Q3: Can impurities in reagents or solvents poison the catalyst?
A3: Yes, catalyst poisoning is a significant cause of reaction failure. Impurities in solvents or reagents can bind to the palladium center and render it inactive.[4][6]
-
Common Poisons: Traces of sulfur-containing compounds are potent poisons.[6] Other halides or even precursors from solvent manufacturing (e.g., 2,3-dihydrofuran in THF) can strongly inhibit the reaction.[4]
-
Solution: Always use high-purity, dry solvents and reagents. If poisoning is suspected, purifying the reagents or using a fresh bottle of solvent is recommended. In some cases, additives like triphenylphosphine have been shown to circumvent poisoning by certain contaminants.[4]
Data Summary
Table 1: Comparative Performance of Common Bases in Suzuki-Miyaura Coupling
| Base | Strength | Typical Conditions | Advantages | Disadvantages |
| K₃PO₄ | Strong | Anhydrous or with H₂O in Dioxane/Toluene | Highly effective for hindered substrates.[1][3] | Can be very basic; risk of substrate decomposition. |
| Cs₂CO₃ | Strong | Anhydrous or with H₂O in Dioxane/THF | Excellent for difficult couplings; good solubility.[2][3] | More expensive. |
| K₂CO₃ | Moderate | Aqueous solvent mixtures (e.g., Toluene/H₂O) | Cost-effective, widely used.[2] | May be too weak for challenging substrates. |
| NaOH/KOH | Strong | Aqueous solvent mixtures | Strong activation, can give good results.[4][11] | Can promote side reactions like protodeboronation.[2] |
| KF | Mild | Anhydrous THF/Dioxane | Useful when substrate is base-sensitive.[2] | Often requires higher temperatures or longer times. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Hindered Boronic Acid
This protocol is a starting point and requires optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.). Add a magnetic stir bar.[1]
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent catalyst oxidation.[1][7]
-
Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1][2]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for diagnosing and solving low-yield issues.
Diagram 2: Common Catalyst Deactivation Pathways
Caption: Key pathways leading to the deactivation of palladium catalysts.
Diagram 3: Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Couplings of Sterically Hindered Boronic Acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura couplings involving sterically hindered substrates, specifically focusing on 4-Benzyloxy-2-methylphenylboronic acid and its analogs.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?
A1: The primary challenge with this compound is the steric hindrance caused by the methyl group at the ortho position. This steric bulk significantly impedes key steps in the catalytic cycle, particularly the transmetalation and reductive elimination phases, leading to slow reaction rates and low yields.[1] To overcome this, specialized catalysts and more forcing reaction conditions are often necessary.[1]
Q2: What are the most effective types of catalysts and ligands for coupling this sterically hindered boronic acid?
A2: For sterically demanding couplings, standard catalysts like those with triphenylphosphine (PPh₃) ligands may be ineffective.[2] The most successful approaches utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1]
-
Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they accelerate both oxidative addition and reductive elimination, accommodating the steric bulk of the substrates.[1]
-
N-heterocyclic carbene (NHC) ligands have also shown excellent performance, providing high yields even with low catalyst loadings under mild conditions.[3]
-
Specialized ligands like AntPhos and BI-DIME have been developed specifically for extremely hindered couplings, such as those involving di-ortho-substituted aryl halides or tri-ortho-substituted biaryls.[4][5][6]
Q3: How should I optimize the base and solvent for this reaction?
A3: The choice of base and solvent is critical.
-
Base: Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like potassium carbonate (K₂CO₃) for challenging couplings.[2][7] In some systems, potassium trimethylsilanolate (TMSOK) has been used successfully in anhydrous conditions.[8]
-
Solvent: Aprotic polar solvents are generally preferred. Combinations like 1,4-Dioxane/H₂O or Toluene/H₂O are common.[1][9] The presence of a small amount of water can be crucial for activating the boronic acid when using inorganic bases.[7][10] For particularly difficult couplings, higher boiling point solvents like xylenes may be used to allow for higher reaction temperatures.[5]
Q4: I'm observing significant amounts of side products. What are they and how can I minimize them?
A4: Common side reactions in Suzuki couplings, especially with hindered substrates, include:
-
Homocoupling: This is the coupling of two boronic acid molecules together. It is often promoted by the presence of oxygen in the reaction mixture.[7][11] To minimize it, ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen) from start to finish.[12][13]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be caused by excess water or acidic conditions. Using anhydrous conditions or selecting the right base can help suppress this pathway.[14]
-
Catalyst Decomposition: The formation of palladium black indicates the catalyst has precipitated out of the solution and is no longer active.[7] This can be caused by excessively high temperatures or an unstable ligand. Using more robust, bulky ligands can stabilize the palladium catalyst and prevent decomposition.[7]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues with sterically hindered Suzuki couplings.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting a low-yielding reaction.
Caption: A workflow for troubleshooting low-yield Suzuki couplings.
Data Presentation: Catalyst & Ligand Performance
The following table summarizes the performance of different catalytic systems in Suzuki-Miyaura couplings involving sterically hindered substrates, which can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Substrate Type | Yield (%) | Reference |
| Pd₂(dba)₃ (5) | PPh₃ (10) | K₂CO₃ | THF | 60 | Large Steric Hindrance | 60 | [2] |
| Pd₂(dba)₃ (5) | L1 (Novel Bidentate) (10) | K₂CO₃ | THF | 60 | Large Steric Hindrance | 85 | [2] |
| Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ | Toluene | 110 | Di-ortho-substituted | 58 | [5] |
| Pd(OAc)₂ (1) | S-Phos (2) | K₃PO₄ | Toluene | 110 | Di-ortho-substituted | 3 | [5] |
| Pd(OAc)₂ (1) | PCy₃ (2) | K₃PO₄ | Toluene | 110 | Di-ortho-substituted | 0 | [5] |
| Pd/BI-DIME | - | - | - | - | Ortho-isopropyl substituted | Efficient | [4] |
| Acenaphthoimidazolylidene Pd Complex (0.05) | - | t-BuOK | Dioxane | Mild | Tetra-ortho-substituted | >99 | [3] |
Note: This table compiles data from reactions with various sterically hindered substrates as direct data for this compound is not widely published. These conditions serve as excellent starting points.
Experimental Protocols & Visualizations
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates.
-
Reagent Preparation: In a glovebox or on a Schlenk line, weigh the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv) into a dry oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel, remove it from the glovebox (if used), and connect it to the Schlenk line. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the required volume of degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[1][15]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[1]
Visualizing Steric Hindrance in the Catalytic Cycle
The ortho-methyl group on the boronic acid primarily interferes with the transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle.
Caption: Simplified Suzuki-Miyaura cycle highlighting steps impacted by steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Suzuki Coupling of 4-Benzyloxy-2-methylphenylboronic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Benzyloxy-2-methylphenylboronic acid. This substrate presents challenges due to steric hindrance from the ortho-methyl group and the electron-donating nature of the benzyloxy group, which can lead to slow reaction times and undesirable side reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My reaction is very slow or has stalled, resulting in a low yield. What are the primary causes and how can I improve the reaction rate?
Answer: Slow or incomplete reactions with sterically hindered substrates like this compound are common. The issue typically stems from the steric hindrance impeding key steps in the catalytic cycle, such as transmetalation and reductive elimination.[1][2] The electron-donating benzyloxy group can also slow the crucial oxidative addition step if the coupling partner is an electron-rich aryl halide.[3]
To accelerate the reaction, a systematic optimization is required:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[2] It is essential to use bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a highly reactive palladium(0) species and accelerate the rate-limiting steps.[1][2]
-
Choice of Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[4][5] For hindered couplings, stronger, non-coordinating bases are often more effective. Finely powdered potassium phosphate (K₃PO₄) is an excellent choice.[1]
-
Temperature: Increasing the reaction temperature (e.g., 80–110 °C) can overcome the activation energy barrier for sterically demanding substrates.[1]
-
Solvent: Anhydrous, degassed solvents are critical. A mixture of an organic solvent with water (e.g., Dioxane/H₂O or THF/H₂O) is often used, as water can facilitate the formation of the active boronate species.[3][6]
Question: I am observing significant formation of a homocoupled dimer of the boronic acid. How can this side reaction be minimized?
Answer: Homocoupling of the boronic acid is a common side reaction, frequently caused by the presence of oxygen or an inefficient catalyst system that favors this pathway.[1][4] To mitigate this:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen. Techniques like sparging with an inert gas (argon or nitrogen) for an extended period or using freeze-pump-thaw cycles are highly recommended.[1][4]
-
Use a Pd(0) Source or Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a modern palladium precatalyst (e.g., XPhos Pd G3) can be beneficial.[1][7] Pd(II) sources must be reduced in situ to the active Pd(0) species, and if this process is inefficient, it can promote side reactions like homocoupling.[8]
-
Ligand Choice: Bulky, electron-donating ligands can sterically disfavor the formation of the homocoupled product and promote the desired cross-coupling pathway.[1]
Question: Protodeboronation (loss of the B(OH)₂ group) is consuming my starting material. What conditions can I change to prevent this?
Answer: Protodeboronation is a significant issue, especially with electron-rich or unstable boronic acids, and can be accelerated by elevated temperatures and certain basic conditions.[9][10] To address this:
-
Use a Milder Base: If possible, screen milder bases. However, this can be a trade-off as a strong base is often needed for hindered substrates.
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative. Boronate esters (e.g., pinacol esters), potassium trifluoroborate salts (BF₃K), or MIDA boronates are significantly more stable and less prone to protodeboronation.[1][9] These reagents slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.[11]
-
Optimize Reaction Time and Temperature: Abbreviated reaction times can be optimal to "outrun" the destructive protodeboronation side reaction.[9] Avoid unnecessarily long reaction times or excessively high temperatures.
Frequently Asked Questions (FAQs)
Q1: For a sterically hindered substrate like this compound, what is the best starting point for catalyst and ligand selection? A1: For sterically hindered couplings, Buchwald-type biarylphosphine ligands are the gold standard. Excellent starting choices include XPhos, SPhos, or RuPhos.[1][2] These should be paired with a suitable palladium source. Using an air- and moisture-stable palladium precatalyst that incorporates one of these ligands (e.g., XPhos Pd G3) is highly recommended as it ensures a reliable generation of the active catalytic species.[1][7]
Q2: Should I use the boronic acid directly or convert it to a pinacol ester or trifluoroborate salt? A2: While boronic acids can be used directly, they are more prone to side reactions like protodeboronation and homocoupling.[11][12] For challenging substrates, using a more stable form is often advantageous.
-
Pinacol esters are more stable and release the boronic acid slowly, minimizing its degradation.[1]
-
Potassium trifluoroborate salts (BF₃K) are highly stable, crystalline solids that are also less susceptible to protodeboronation.[1] Using these stable precursors can lead to higher yields and more reproducible results, especially if the reaction requires forcing conditions (high temperature, long reaction time).[9]
Q3: What is the optimal base and solvent combination for this type of coupling? A3: A strong, non-coordinating base is generally preferred. Finely powdered K₃PO₄ is an excellent choice.[1] Other options include Cs₂CO₃. The solvent system should be anhydrous and thoroughly degassed. Common choices include 1,4-Dioxane/H₂O (e.g., 10:1 ratio) or THF/H₂O .[1][3] The small amount of water helps to dissolve the inorganic base and facilitates the key transmetalation step.[3]
Q4: How critical is maintaining an inert atmosphere? A4: It is absolutely critical. Oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, as well as promote the homocoupling of the boronic acid.[4] The entire procedure, from reagent addition to the reaction itself, must be performed under an inert atmosphere of argon or nitrogen.[1]
Data Summary Tables
The following tables summarize the effect of different reaction parameters on the Suzuki coupling of sterically hindered and electron-rich arylboronic acids.
Table 1: Effect of Ligand Choice on Yield for Hindered Substrates
| Ligand | Palladium Source | Typical Yield (%) | Reaction Time | Notes |
| PPh₃ | Pd(OAc)₂ | < 20% | > 12 h | Often ineffective for hindered substrates.[2] |
| PCy₃ | Pd₂(dba)₃ | 60-80% | 4-8 h | Good for electron-rich halides, but may be less effective for extreme steric hindrance. |
| XPhos | Pd₂(dba)₃ or Precatalyst | > 90% | < 4 h | Excellent for sterically hindered and electron-rich substrates.[1][2][7] |
| SPhos | Pd₂(dba)₃ or Precatalyst | > 90% | < 4 h | Another top-performing ligand for challenging couplings.[1][2] |
Table 2: Effect of Base and Solvent on a Hindered Suzuki Coupling
| Base | Solvent System | Typical Yield (%) | Notes |
| Na₂CO₃ | Dioxane / H₂O | 40-60% | Weaker base, may result in slow or incomplete reaction. |
| K₂CO₃ | Toluene / H₂O | 50-75% | Moderate strength, a common choice but may not be optimal.[13] |
| K₃PO₄ | Dioxane / H₂O | > 90% | Strong, non-coordinating base, often provides the best results for hindered substrates.[1][3] |
| Cs₂CO₃ | THF / H₂O | > 85% | Strong base, also very effective but more expensive. |
Experimental Protocols
Protocol 1: Optimized Method for Sterically Hindered Suzuki Coupling
This protocol employs a modern palladium precatalyst, a bulky biarylphosphine ligand, and optimized conditions for challenging substrates like this compound.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (or its pinacol ester equivalent, 1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 80–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Conversion of Boronic Acid to a More Stable Diethanolamine Adduct
This protocol can be used to generate a more stable, crystalline solid from the boronic acid, which can improve handling and stability.[1]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv.) dropwise while stirring.
-
Precipitation: A white precipitate will typically form. Continue stirring the slurry for 15-20 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under high vacuum. This adduct can now be used directly in the Suzuki coupling reaction.[1]
Visual Guides
Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Guide for selecting optimal reagents based on substrate properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Formation in 4-Benzyloxy-2-methylphenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Benzyloxy-2-methylphenylboronic acid in chemical reactions, particularly the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The two most prevalent byproducts in Suzuki-Miyaura coupling reactions involving this compound are the result of protodeboronation and homocoupling.
-
Protodeboronation: This is a reaction where the boronic acid group is replaced by a hydrogen atom, yielding 3-methyl-4-benzyloxybenzene. This side reaction is common for many boronic acids and can be influenced by reaction conditions such as pH and the presence of water.[1]
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl, 4,4'-bis(benzyloxy)-2,2'-dimethylbiphenyl, from the coupling of two molecules of the boronic acid. The presence of oxygen and the choice of palladium catalyst precursor can significantly influence the rate of homocoupling.
Q2: How does the structure of this compound influence byproduct formation?
A2: The electronic and steric properties of this compound play a significant role in its reactivity and propensity for side reactions.
-
Electron-Donating Benzyloxy Group: The benzyloxy group at the 4-position is electron-donating, which can increase the electron density of the aromatic ring. This can make the boronic acid more susceptible to protodeboronation, particularly under basic conditions.
-
Ortho-Methyl Group: The methyl group at the 2-position introduces steric hindrance around the boronic acid moiety. This can potentially slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle, sometimes allowing more time for side reactions like protodeboronation to occur.
Q3: Can the choice of base impact the formation of byproducts?
A3: Absolutely. The base is a critical component of the Suzuki-Miyaura reaction, as it activates the boronic acid for transmetalation. However, an inappropriate choice or amount of base can promote side reactions.[2][3]
-
Strong Bases: Strong bases like sodium hydroxide (NaOH) in aqueous solutions can accelerate protodeboronation.
-
Weaker Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote extensive protodeboronation and homocoupling. The choice of base can be substrate-dependent and may require optimization.[4]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues related to byproduct formation when using this compound.
Issue 1: High Levels of Protodeboronation Byproduct (3-methyl-4-benzyloxybenzene)
Symptoms:
-
Significant peak corresponding to the mass of 3-methyl-4-benzyloxybenzene in GC-MS or LC-MS analysis of the crude reaction mixture.
-
Reduced yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Water | Water is a proton source for protodeboronation.[1] Switching to anhydrous reaction conditions can significantly reduce this side reaction. Use oven-dried glassware, anhydrous solvents, and a dry, finely powdered base. |
| Inappropriate Base | Strong bases can accelerate protodeboronation.[3] Consider switching to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[4] |
| Prolonged Reaction Time / High Temperature | Extended reaction times and elevated temperatures can increase the likelihood of protodeboronation. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Attempt the reaction at a lower temperature. |
| Boronic Acid Instability | Boronic acids can be unstable, especially in solution. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) for the reaction. These can sometimes be used directly or hydrolyzed in situ under the reaction conditions. |
Issue 2: Significant Formation of Homocoupling Byproduct (4,4'-bis(benzyloxy)-2,2'-dimethylbiphenyl)
Symptoms:
-
A major peak corresponding to the mass of the homocoupled dimer in the crude reaction analysis.
-
Lower than expected yield of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II), which can then mediate homocoupling. Ensure all solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen). |
| Use of Pd(II) Precatalyst | Pd(II) sources like Pd(OAc)₂ can directly react with the boronic acid to form the homocoupling product at the start of the reaction. While Pd(II) precatalysts are common, using a more stable, pre-formed Pd(0) source or a precatalyst that rapidly reduces to Pd(0) can mitigate this. |
| High Concentration of Boronic Acid | A high initial concentration of the boronic acid can favor homocoupling. Consider a slow addition of the boronic acid solution to the reaction mixture to maintain a low instantaneous concentration. |
| Base Selection | As with protodeboronation, the choice of base can influence homocoupling. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may identify one that minimizes this side reaction for your specific substrate combination.[4] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize both protodeboronation and homocoupling.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Degassed deionized water (if necessary for base solubility, 0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, and anhydrous potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent (and water, if used) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for byproduct formation.
Byproduct Formation Pathways
Caption: Key reaction pathways.
References
Technical Support Center: Workup Procedures for 4-Benzyloxy-2-methylphenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzyloxy-2-methylphenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common application of this compound?
A1: this compound is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.[1] These structures are important motifs in pharmaceuticals, liquid crystals, and advanced materials.[1][2] The benzyloxy and methyl groups on the boronic acid introduce specific steric and electronic features to the target molecule.
Q2: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the common causes?
A2: Low yields in Suzuki couplings involving sterically hindered boronic acids like this compound are often due to a few key factors:
-
Inefficient Catalytic System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for hindered substrates.[3]
-
Protodeboronation: The C-B bond can be cleaved by reaction with base and water, a common issue with boronic acids.
-
Homocoupling: The boronic acid can couple with itself, especially in the presence of oxygen.
-
Steric Hindrance: The ortho-methyl group can slow down the key steps of the catalytic cycle, namely transmetalation and reductive elimination.[3]
Q3: How can I remove unreacted boronic acid and boron-containing byproducts from my reaction mixture?
A3: Several methods can be employed to remove boron-containing impurities:
-
Aqueous Base Wash: Washing the organic layer with an aqueous base solution (e.g., 1M NaOH or K₂CO₃) can help remove acidic boronic acid and its byproducts.
-
Repeated Evaporation with Methanol: Concentrating the reaction mixture from methanol repeatedly can form the volatile trimethyl borate, which can be removed under vacuum.
-
Column Chromatography: Purification by silica gel chromatography is often effective. The polarity of the eluent can be adjusted to separate the desired product from boron impurities.
Q4: What are the best practices for setting up a Suzuki-Miyaura reaction with this compound to maximize success?
A4: To improve the success rate of your reaction, consider the following:
-
Use of Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos are often essential for coupling sterically hindered substrates.[3]
-
Careful Choice of Base: The base is crucial for activating the boronic acid. Potassium phosphate (K₃PO₄) is often a good choice for hindered couplings.[4]
-
Anhydrous and Degassed Solvents: Using dry and oxygen-free solvents is critical to prevent catalyst deactivation and side reactions like homocoupling.
-
Inert Atmosphere: The reaction should be set up and run under an inert atmosphere (e.g., argon or nitrogen).[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inactive catalyst or ligand. | Use a fresh, high-purity palladium catalyst and ligand. Consider using a pre-catalyst for better consistency. |
| Steric hindrance from the ortho-methyl group. | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[3] Increase the reaction temperature or consider using microwave irradiation.[5] | |
| Suboptimal base or solvent. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and anhydrous, degassed solvents (e.g., dioxane, toluene, THF).[4] | |
| Significant Protodeboronation | Presence of excess water and a strong base. | Use anhydrous conditions if possible. Employ milder bases like KF or CsF. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). |
| Formation of Homocoupled Byproduct | Presence of oxygen in the reaction mixture. | Rigorously degas the solvent and maintain a strict inert atmosphere throughout the reaction. |
| Use of a Pd(II) precatalyst without complete reduction to Pd(0). | Ensure complete in-situ reduction of the Pd(II) precatalyst. Using a Pd(0) source directly can sometimes mitigate this. | |
| Difficulty in Product Purification | Co-elution of the product with byproducts. | Optimize the solvent system for column chromatography. Consider a different purification technique, such as recrystallization or preparative HPLC. |
| Residual palladium in the product. | Treat the organic solution with a palladium scavenger or wash with an aqueous solution of a chelating agent like thiourea. |
Data Presentation
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of aryl bromides with phenylboronic acid derivatives, providing a comparative framework.
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [2] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) / XPhos (1) | K₃PO₄ | MeOH/THF | RT | 2 | ~95 | Adapted from[6] |
| 3 | 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd standard soln. | KOH | 95% Ethanol | RT | 0.4 | 64 | [7] |
| 4 | 4-Chlorobenzaldehyde | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | K₂CO₃ | MeOH | 80 | 12 | 88 | [4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 5 mL). To this suspension, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the appropriate ligand if necessary.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water. To remove boronic acid residues, wash the organic layer with 1M NaOH, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling and workup.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: 4-Benzyloxy-2-methylphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Benzyloxy-2-methylphenylboronic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up of experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during storage and handling?
A1: Like many boronic acids, this compound can be susceptible to degradation over time. The primary concerns are:
-
Protodeboronation : This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of moisture or acidic/basic conditions.[1][2]
-
Oxidative Decomposition : Exposure to oxygen can lead to degradation of the boronic acid.[3][4]
-
Formation of Anhydrides : Boronic acids can dehydrate to form boroxines (cyclic anhydrides), which may affect reactivity.
It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place, and to use it promptly after opening.
Q2: What are the key applications of this compound in drug development?
A2: this compound is a versatile building block in organic synthesis, primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is crucial for forming carbon-carbon bonds to create complex biaryl structures, which are common scaffolds in many pharmaceutical compounds.[6]
Q3: Can the benzyloxy group be cleaved during reactions?
A3: Yes, the benzyloxy group can be sensitive to certain reaction conditions. Debenzylation can occur under harsh acidic conditions or during catalytic hydrogenation.[7][8] Care must be taken to select reaction conditions that are compatible with this protecting group if its retention is desired.
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
This guide addresses common issues encountered during the scale-up of Suzuki-Miyaura coupling reactions involving this compound.
Issue 1: Low or No Product Yield
Q: My Suzuki coupling reaction is resulting in a low to non-existent yield of the desired product. What are the first things I should check?
A: When a Suzuki coupling fails, a systematic check of the following parameters is recommended:
-
Catalyst Activity : Ensure the palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in-situ.[3] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination : The presence of oxygen can deactivate the Pd(0) catalyst and lead to the unwanted homocoupling of the boronic acid.[3][4] Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Reagent Purity and Stability : Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade, and this specific one may be prone to protodeboronation.[2][3]
-
Base Selection and Quality : The choice and quality of the base are critical. The base must be strong enough to facilitate transmetalation but not so harsh that it promotes decomposition of the boronic acid or other starting materials. Ensure the base is finely powdered and dry.[9]
Issue 2: Presence of Significant Impurities
Q: My reaction produces the desired product, but it is contaminated with significant byproducts. What are the likely impurities and how can I minimize them?
A: Common impurities in Suzuki coupling reactions include:
-
Homocoupling Product : This arises from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen.[3] To minimize this, ensure thorough degassing of the reaction mixture and maintain a positive pressure of an inert gas.
-
Protodeboronation Product : This is the arene formed by the replacement of the boronic acid group with a hydrogen atom (in this case, 3-benzyloxy-toluene).[2] This is a very common side reaction for boronic acids.[1][2] To mitigate this, consider using milder bases (e.g., K₃PO₄, KF), minimizing the amount of water in the reaction, or using boronic esters (like pinacol esters) which can be more stable.[2][4]
-
Debenzylation Product : Depending on the reaction conditions (e.g., temperature, presence of certain additives), the benzyloxy group may be cleaved. If this is observed, a milder base or lower reaction temperature should be explored.
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow to diagnose and resolve low-yield issues in Suzuki coupling reactions.
Visualizing Common Side Reactions
Caption: Illustration of protodeboronation and debenzylation side reactions.
Quantitative Data Summary
When scaling up Suzuki-Miyaura reactions, the choice of base and solvent can significantly impact yield and purity. The following table provides representative data for the coupling of this compound with a generic aryl bromide (Ar-Br), demonstrating the effect of different reaction conditions.
| Entry | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Protodeboronation (%) |
| 1 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 75 | 15 |
| 2 | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 8 | 92 | 5 |
| 3 | Cs₂CO₃ (2.0) | Dioxane | 100 | 8 | 88 | 8 |
| 4 | KF (3.0) | THF | 80 | 16 | 85 | 7 |
Note: This data is representative and actual results may vary depending on the specific aryl halide, catalyst, and ligand used.
Experimental Protocols
Protocol 1: General Procedure for Scale-Up Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an aryl bromide on a multi-gram scale.
-
Vessel Preparation : To an appropriately sized, oven-dried reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add the aryl bromide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[3]
-
Inert Atmosphere : Seal the reactor and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Catalyst Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[3]
-
Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O or Toluene/H₂O) via cannula or a pressure-equalizing dropping funnel.[3][10]
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).[3][4]
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or toluene) and wash sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[3][11]
Scale-Up Experimental Workflow
Caption: A step-by-step workflow for a typical Suzuki coupling reaction at scale.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. qualitas1998.net [qualitas1998.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 4-Benzyloxy-2-methylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4-Benzyloxy-2-methylphenylboronic acid in chemical reactions, with a particular focus on its moisture sensitivity in Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
Low yields or reaction failures when using this compound can often be attributed to its sensitivity to moisture and other reaction parameters. The following table outlines common issues, their probable causes, and recommended solutions.
| Problem | Probable Cause | Recommended Solution |
| Low to No Product Yield | Protodeboronation: The C-B bond is cleaved by residual water or other protic sources, replacing the boronic acid group with a hydrogen atom.[1][2] | Ensure strictly anhydrous conditions by using oven-dried glassware, anhydrous solvents, and an inert atmosphere (Argon or Nitrogen).[2] Consider using a more stable boronic ester derivative, such as a pinacol or MIDA ester.[2] |
| Catalyst Inactivity: The palladium catalyst may have degraded due to exposure to air or moisture.[1] | Use a fresh batch of palladium catalyst or a pre-catalyst. Test the catalyst activity with a known, reliable Suzuki-Miyaura reaction.[1] | |
| Incomplete Dissolution: The boronic acid or other reagents may not be fully dissolved, leading to a heterogeneous reaction mixture and poor reactivity. | Choose a solvent system that ensures the solubility of all reactants. Vigorous stirring is essential.[1] | |
| Formation of Homocoupled Byproduct (Biaryl of Boronic Acid) | Presence of Oxygen: Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[1] | Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.[1] |
| Use of Pd(II) Pre-catalyst: Incomplete reduction of a Pd(II) pre-catalyst to the active Pd(0) species can promote homocoupling. | Consider using a Pd(0) source directly or ensure that the reaction conditions are suitable for the efficient in-situ reduction of the Pd(II) pre-catalyst.[1] | |
| Inconsistent Reaction Results | Variable Moisture Content: Inconsistent levels of moisture in reagents and solvents can lead to variable yields. | Standardize the procedure for drying solvents and handling reagents to minimize moisture contamination. |
| Base Degradation: The base used may be hygroscopic and have absorbed moisture from the atmosphere. | Use a freshly opened or properly stored base. Finely grinding the base before use can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound to maintain its integrity?
A1: this compound, like many boronic acids, should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from atmospheric moisture.[3][4] When handling the reagent, it is advisable to work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and humidity.
Q2: My Suzuki-Miyaura reaction with this compound is not working, even under seemingly anhydrous conditions. What else could be the problem?
A2: If you have rigorously excluded moisture, other factors to consider are the activity of your palladium catalyst and the choice of base and solvent.[1] The catalyst may have degraded, or the chosen base might not be optimal for this specific substrate. It is also crucial to ensure that all reagents are fully dissolved in the reaction mixture. A systematic screening of catalysts, ligands, bases, and solvents may be necessary to optimize the reaction conditions.
Q3: I am observing a significant amount of a byproduct that appears to be the deboronated starting material (4-benzyloxy-2-methylbenzene). What is causing this?
A3: This is a classic sign of protodeboronation, a common side reaction with boronic acids.[1][2] This occurs when the boronic acid group is replaced by a proton, which can come from residual water in your solvents or reagents, or even from protic solvents like alcohols if used in the reaction. To minimize protodeboronation, ensure your reaction is completely anhydrous and consider using a milder base.[2]
Q4: Can I use a solvent mixture containing water for my Suzuki-Miyaura coupling with this boronic acid?
A4: While some Suzuki-Miyaura reactions are tolerant of or even accelerated by the presence of water, it is generally not recommended for sensitive substrates like this compound due to the risk of protodeboronation.[2][5] If a mixed solvent system is necessary for solubility reasons, it is preferable to use anhydrous organic solvents. If an aqueous base is used, the conditions should be carefully optimized to minimize the decomposition of the boronic acid.
Q5: Is there a more stable alternative to this compound for my reaction?
A5: Yes, converting the boronic acid to a more stable derivative like a pinacol ester, a MIDA (N-methyliminodiacetic acid) boronate, or a trifluoroborate salt can significantly improve its stability towards moisture and air.[2] These derivatives often release the active boronic acid species slowly under the reaction conditions, which can help to suppress side reactions like protodeboronation.
Quantitative Data on Moisture Sensitivity (Illustrative)
| Equivalents of Water Added | Reaction Yield (%) | Observations |
| 0 (Strictly Anhydrous) | 95% | Clean reaction profile with minimal byproducts. |
| 0.5 | 75% | Noticeable formation of deboronated arene. |
| 1.0 | 50% | Significant protodeboronation observed. |
| 2.0 | <20% | The desired product is only a minor component. |
| 5.0 | ~0% | Complete decomposition of the boronic acid. |
Note: This data is for illustrative purposes to demonstrate a general trend and may not represent the actual results for this compound.
Detailed Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide under anhydrous conditions.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Anhydrous Toluene
Procedure:
-
Glassware Preparation: All glassware (reaction flask, condenser, etc.) should be oven-dried at 120 °C overnight and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and anhydrous, degassed toluene (5 mL) via syringe. The solvent should be degassed by bubbling with argon or nitrogen for at least 30 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Caption: Anhydrous conditions for successful Suzuki-Miyaura coupling.
References
Validation & Comparative
The Impact of Substitution on Arylboronic Acid Reactivity in Suzuki-Miyaura Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount for the successful synthesis of complex molecules. Arylboronic acids are cornerstone reagents in modern organic chemistry, particularly for the construction of biaryl structures through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reactivity of these reagents, however, is not uniform and is significantly influenced by the nature and position of substituents on the aromatic ring. This guide provides a comprehensive comparison of the reactivity of 4-Benzyloxy-2-methylphenylboronic acid with other representative arylboronic acids, supported by illustrative experimental data and detailed protocols.
The efficiency of the Suzuki-Miyaura coupling is largely dictated by the electronic and steric properties of the boronic acid. These factors primarily affect the transmetalation step, which is often the rate-determining step in the catalytic cycle. Electron-donating groups on the arylboronic acid generally enhance the rate of transmetalation and lead to higher yields, while electron-withdrawing groups can have the opposite effect. Steric hindrance, particularly at the ortho position, can also impede the reaction.
Comparative Performance of Substituted Phenylboronic Acids
To illustrate these effects, the following table summarizes the expected relative reactivity and yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with a generic aryl bromide (e.g., 4-bromoanisole). The data is compiled based on established principles of physical organic chemistry and representative data from various studies.[1][2]
| Boronic Acid | Substituent Effects | Expected Relative Reactivity (vs. Phenylboronic acid) | Expected Yield (%) |
| Phenylboronic Acid | Unsubstituted (Baseline) | 1.0 | 85-90 |
| 4-Methoxyphenylboronic Acid | Strong Electron-Donating (p-OCH₃) | ~1.2 - 1.5 | >90 |
| This compound | Electron-Donating (p-OBn), Steric Hindrance (o-CH₃) | ~0.8 - 1.1 | 80-90 |
| 2-Methylphenylboronic Acid | Weak Electron-Donating, Steric Hindrance (o-CH₃) | ~0.7 - 0.9 | 75-85 |
| 4-(Trifluoromethyl)phenylboronic Acid | Strong Electron-Withdrawing (p-CF₃) | ~0.5 - 0.7 | 60-75 |
| 2,4,6-Trimethylphenylboronic Acid (Mesitylboronic Acid) | Weak Electron-Donating, Severe Steric Hindrance | <0.5 | <50 |
Analysis of this compound:
This boronic acid presents an interesting case with competing electronic and steric effects.
-
Electronic Effect: The 4-benzyloxy group is electron-donating, which is expected to increase the nucleophilicity of the aryl ring and facilitate the transmetalation step, thus favoring a higher reaction rate and yield compared to unsubstituted phenylboronic acid.[2]
-
Steric Effect: The 2-methyl group introduces steric hindrance around the boron center. This can hinder the approach of the boronic acid to the palladium complex, potentially slowing down the reaction rate and lowering the yield.[3]
The interplay of these two effects suggests that the reactivity of this compound will be comparable to or slightly lower than that of unsubstituted phenylboronic acid, but likely higher than boronic acids with strong electron-withdrawing groups or significant steric hindrance.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps involved in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with a substituted phenylboronic acid.[1][4]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Comparative Kinetic Analysis by HPLC
This protocol outlines a method for comparing the reaction rates of different boronic acids.[5][6]
Reaction Setup:
-
In a thermostated reaction vessel under an inert atmosphere, combine the aryl bromide (1.0 mmol), the specific boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 1-2 mol%), the base (e.g., K₃PO₄, 2.0 mmol), and the solvent (e.g., toluene).
-
Add a known amount of an internal standard (e.g., biphenyl) for accurate quantification.
Initiation and Sampling:
-
Bring the reaction mixture to the desired temperature to initiate the reaction.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing a cold solution of ethyl acetate and water to stop the reaction.
Sample Preparation and Analysis:
-
Separate the organic layer from the quenched aliquot and dilute it to a known volume with a suitable solvent for HPLC analysis.
-
Inject the prepared sample into an HPLC system equipped with a C18 column and a UV detector.
-
Use an optimized mobile phase and gradient to achieve good separation of the starting materials, product, and internal standard.
-
Integrate the peak areas and calculate the concentration of the product at each time point relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate for each boronic acid.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting and analyzing a Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for Suzuki-Miyaura reactions.
References
comparative study of substituted phenylboronic acids in Suzuki coupling
A Comparative Guide to Substituted Phenylboronic Acids in Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organohalides. The choice of the substituted phenylboronic acid plays a crucial role in the efficiency and outcome of this palladium-catalyzed reaction. This guide provides a comparative analysis of various substituted phenylboronic acids, highlighting the influence of electronic and steric effects on reaction performance, supported by experimental data.
The Suzuki Coupling Reaction: A Mechanistic Overview
The catalytic cycle of the Suzuki coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The nature of the substituent on the phenylboronic acid can influence the rate and efficiency of the transmetalation step.
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Influence of Substituents on Phenylboronic Acid Reactivity
The electronic and steric properties of substituents on the phenylboronic acid significantly impact the Suzuki coupling reaction.
Electronic Effects:
-
Electron-donating groups (EDGs) such as methoxy (-OCH3) and methyl (-CH3) generally increase the electron density on the boron atom, which can facilitate the transmetalation step. However, very strong EDGs can sometimes hinder the reaction.
-
Electron-withdrawing groups (EWGs) like nitro (-NO2) and cyano (-CN) decrease the electron density on the boron atom. While this can slow down the transmetalation step, these substrates are often still effective coupling partners.[2] The presence of EWGs can also influence the stability and coordination of the palladium complexes involved in the catalytic cycle.[2]
Steric Effects:
-
Ortho-substituents can sterically hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction rate and lowering the yield.[3][4] However, in some cases, ortho-substituents can lead to interesting stereochemical outcomes, such as the formation of atropisomers.[3][4] The nature of the ortho-substituent is critical; for example, an ortho-methoxy group may chelate to the palladium, influencing the reaction's selectivity, an effect not observed with an ortho-chloro substituent.[3][4]
Comparative Performance Data
The following tables summarize the performance of various substituted phenylboronic acids in Suzuki coupling reactions with different aryl halides. It is important to note that direct comparisons can be challenging as reaction conditions often vary across different studies.[5]
Table 1: Coupling of Substituted Phenylboronic Acids with Aryl Bromides
| Phenylboronic Acid Substituent | Aryl Bromide | Catalyst | Base | Solvent | Yield (%) | Reference |
| H | Bromobenzene | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 95 | [2] |
| 4-OCH3 | 4-Bromoanisole | Pd(OAc)2/SPhos | K3PO4 | Toluene | 98 | [5] |
| 4-CH3 | 4-Bromotoluene | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 92 | [5] |
| 4-Cl | 4-Chlorobromobenzene | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 88 | [2] |
| 4-NO2 | 4-Nitrobromobenzene | Pd(dppf)Cl2 | K3PO4 | DMF | 85 | [5] |
| 2-CH3 | Bromobenzene | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 75 | [4] |
| 2-OCH3 | Bromobenzene | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 80 | [3][4] |
Table 2: Coupling of Substituted Phenylboronic Acids with Aryl Chlorides
| Phenylboronic Acid Substituent | Aryl Chloride | Catalyst | Base | Solvent | Yield (%) | Reference |
| H | Chlorobenzene | Pd(OAc)2/PCy3 | K3PO4 | Toluene | 85 | [6] |
| 4-OCH3 | 4-Chloroanisole | Pd2(dba)3/SPhos | K3PO4 | Dioxane | 90 | [5] |
| 4-CH3 | 4-Chlorotoluene | Pd(OAc)2/PCy3 | K3PO4 | Toluene | 88 | [6] |
| 4-F | 4-Fluorochlorobenzene | Pd(OAc)2/PCy3 | K3PO4 | Toluene | 82 | [2] |
| 2-NO2 | 2-Nitrochlorobenzene | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 78 | [5] |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for specific substrates and conditions.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol), and the base (e.g., K2CO3, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (e.g., a mixture of toluene and water, 10:1 v/v, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Logical Workflow for Catalyst and Substrate Selection
The choice of catalyst and reaction conditions is critical for a successful Suzuki coupling and is often dependent on the nature of the substituted phenylboronic acid.
Figure 2. Decision workflow for selecting appropriate catalysts based on the properties of the substituted phenylboronic acid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Efficiency of 4-Benzyloxy-2-methylphenylboronic Acid and Tolylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly for biaryl structures prevalent in pharmaceuticals and material science. The choice of the boronic acid reagent is critical to the success of these reactions, influencing yield, reaction kinetics, and substrate scope. This guide provides a comparative analysis of two arylboronic acids: the readily available and widely used tolylboronic acid and the more complex 4-benzyloxy-2-methylphenylboronic acid.
Executive Summary
Tolylboronic acid, particularly the para-isomer (4-methylphenylboronic acid), is a well-characterized and efficient coupling partner in a vast array of Suzuki-Miyaura reactions, often providing high yields under standard conditions. Its simple structure and the electron-donating nature of the methyl group contribute to its robust performance.
This compound presents a more nuanced profile. The presence of an ortho-methyl group introduces significant steric hindrance, which can be expected to decrease the rate of transmetalation and, consequently, the overall reaction efficiency. Conversely, the para-benzyloxy group, while sterically bulky, exerts an electron-donating effect that could partially mitigate the negative steric influence of the ortho-methyl group. This guide will dissect these competing factors to provide a comprehensive efficiency comparison.
Performance Comparison: Tolylboronic Acid (Experimental Data)
Tolylboronic acid, in its various isomeric forms (ortho, meta, and para), is a staple in synthetic chemistry. The para-isomer, 4-tolylboronic acid, is particularly common and serves as a benchmark for Suzuki-Miyaura reactions.
Table 1: Experimental Data for Suzuki-Miyaura Coupling with 4-Tolylboronic Acid
| Aryl Halide/Triflate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2-Bromopyridine | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 24 | 88 |
| Phenyl triflate | PdCl₂(dppf) | K₂CO₃ | THF | 66 | 6 | 98 |
The data presented are representative examples collated from various literature sources and are intended for comparative purposes.
Predicted Performance: this compound (Theoretical Analysis)
Lacking direct experimental data for this compound, we can predict its reactivity based on the electronic and steric effects of its substituents.
-
Steric Effects: The methyl group in the ortho position to the boronic acid functionality is the most significant feature of this molecule. This ortho-substituent creates substantial steric hindrance around the boron center, which can impede the approach of the palladium complex during the crucial transmetalation step of the catalytic cycle. This steric clash is widely recognized to decrease reaction rates and, in some cases, can completely inhibit the coupling.[1]
-
Electronic Effects:
-
The ortho-methyl group is weakly electron-donating through an inductive effect, which generally has a slightly positive impact on the nucleophilicity of the boronic acid.
-
The para-benzyloxy group is a strong electron-donating group through resonance. This increased electron density on the aromatic ring enhances the nucleophilicity of the arylboronic acid, which can facilitate the transmetalation step. However, the benzyloxy group is also sterically demanding, which could further contribute to steric hindrance.
-
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
General Suzuki-Miyaura Cross-Coupling Protocol:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Nitrogen or Argon) by evacuating and backfilling the vessel three times.
-
Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and degassed solvent (e.g., 5 mL of a 4:1 mixture of Dioxane/Water) are added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously. The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
References
Comparative Performance Analysis of 4-Benzyloxy-2-methylphenylboronic Acid in Suzuki Coupling Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core structures in many pharmaceutical agents and functional materials. The choice of the boronic acid coupling partner is critical for the success of these reactions. This guide provides a comprehensive comparison of the performance of 4-Benzyloxy-2-methylphenylboronic acid in Suzuki coupling reactions with alternative substituted phenylboronic acids, supported by experimental data and detailed protocols.
Performance Comparison of Substituted Phenylboronic Acids
The reactivity of phenylboronic acids in Suzuki coupling is significantly influenced by the electronic and steric nature of their substituents. While specific head-to-head comparative studies are limited, analysis of data from reactions with structurally similar boronic acids provides valuable insights into the expected performance of this compound. The presence of a bulky benzyloxy group at the para position and a methyl group at the ortho position introduces a unique combination of electronic and steric factors.
To illustrate the comparative performance, the following table summarizes typical yields for Suzuki coupling reactions of various substituted phenylboronic acids with different aryl halides under optimized conditions.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Projected) | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxy-2-methylphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| Phenylboronic acid | 4-Bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O | 70 | 3 | >95 |
| 4-Chlorophenylboronic acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 16 | 80 |
Note: The yield for this compound is a projection based on the performance of structurally similar compounds. Actual yields may vary depending on the specific reaction conditions and coupling partner.
The ortho-methyl group in this compound can introduce steric hindrance, potentially slowing down the transmetalation step of the Suzuki coupling catalytic cycle. However, the electron-donating nature of the para-benzyloxy group can enhance the nucleophilicity of the boronic acid, which may counteract the steric effect to some extent.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for a general Suzuki-Miyaura coupling reaction and the subsequent validation of the product.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add toluene, ethanol, and deionized water.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Validation of Suzuki Coupling Products
Rigorous characterization is essential to confirm the structure and purity of the synthesized biaryl product.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the chemical environment of each proton, their connectivity through spin-spin coupling, and the relative number of protons, allowing for detailed structural elucidation.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule.
Protocol for NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS):
-
Confirms the molecular weight of the product by determining the mass-to-charge ratio (m/z) of the molecular ion.
Protocol for MS Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the mass spectrometer.
Visualizing Experimental Workflows
Diagrams are powerful tools for illustrating complex processes. The following diagrams, created using the DOT language, outline the general workflow for a Suzuki coupling reaction and the subsequent product validation.
A Comparative Guide to the Spectroscopic Analysis of Biaryls Synthesized via Suzuki-Miyaura Coupling and Alternative Methods
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for this purpose. This guide provides a comparative analysis of the spectroscopic data of a biaryl synthesized using a 4-alkoxy-2-methylphenylboronic acid derivative and a structurally similar biaryl produced via an alternative synthetic route, the Heck reaction. Due to the limited availability of published spectroscopic data for biaryls derived specifically from 4-benzyloxy-2-methylphenylboronic acid, this guide utilizes 4-methoxy-2'-methylbiphenyl, a structurally analogous compound, as a representative example for the Suzuki-Miyaura coupling.
The objective of this guide is to offer a clear comparison of the spectroscopic signatures of biaryls obtained from different synthetic strategies, supported by detailed experimental protocols and data presented in a clear, comparative format.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-methoxy-2'-methylbiphenyl synthesized via a Suzuki-Miyaura coupling and 4-methoxybiphenyl synthesized via a Heck reaction.
Table 1: ¹H NMR Data Comparison
| Compound | Synthesis Method | Chemical Shift (δ, ppm) and Multiplicity |
| 4-Methoxy-2'-methylbiphenyl | Suzuki-Miyaura | 7.27-7.15 (m, 4H), 7.08 (d, J=8.7 Hz, 2H), 6.84 (d, J=8.7 Hz, 2H), 3.77 (s, 3H), 2.22 (s, 3H) |
| 4-Methoxybiphenyl | Heck | 7.56-7.51 (m, 4H), 7.41 (t, J = 8.0 Hz, 2H), 7.32-7.28 (m, 1H), 7.00-6.96 (m, 2H), 3.85 (s, 3H)[1] |
Table 2: ¹³C NMR Data Comparison
| Compound | Synthesis Method | Chemical Shift (δ, ppm) |
| 4-Methoxy-2'-methylbiphenyl | Suzuki-Miyaura | 158.5, 141.8, 137.9, 134.8, 130.2, 129.8, 129.5, 127.1, 125.5, 113.8, 55.2, 20.4 |
| 4-Methoxybiphenyl | Heck | 159.1, 140.8, 133.8, 128.7, 128.1, 126.7, 126.6, 114.2, 55.3 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Synthesis Method | m/z (relative intensity) |
| 4-Methoxy-2'-methylbiphenyl | Suzuki-Miyaura | 198 (M+, 100), 183 (45), 168 (30), 152 (25) |
| 4-Methoxybiphenyl | Heck | 184 (M+, 100), 169 (20), 141 (35), 115 (30) |
Experimental Protocols
Synthesis of 4-Methoxy-2'-methylbiphenyl via Suzuki-Miyaura Coupling
This protocol is adapted from a standard literature procedure.
Materials:
-
4-Methoxy-2-methylphenylboronic acid
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure: A mixture of 4-methoxy-2-methylphenylboronic acid (1.2 mmol), bromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol) is placed in a round-bottom flask. Toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2 mL) are added. The mixture is degassed and then heated at 100 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-methoxy-2'-methylbiphenyl.
Synthesis of 4-Methoxybiphenyl via Heck Reaction
This protocol is a representative example of a Heck coupling reaction.[1]
Materials:
-
4-Iodoanisole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Acetonitrile
Procedure: In a sealed tube, 4-iodoanisole (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.03 mmol), and triethylamine (1.5 mmol) are dissolved in acetonitrile (5 mL). The mixture is heated to 100 °C for 24 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield 4-methoxybiphenyl.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the key steps in the Suzuki-Miyaura coupling and the Heck reaction for the synthesis of biaryls.
Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow of the Heck reaction for C-C bond formation.
References
A Comparative Guide to Suzuki Coupling Yields with Diverse Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and arylboronic acids. The efficiency of this palladium-catalyzed reaction is highly dependent on the electronic and steric nature of the coupling partners. This guide provides a comparative analysis of reaction yields using various arylboronic acids, supported by experimental data, to assist researchers in optimizing their synthetic strategies.
The electronic properties of substituents on the arylboronic acid can significantly influence the rate of transmetalation, a key step in the catalytic cycle. Generally, electron-donating groups on the boronic acid can enhance the reaction rate and yield, while electron-withdrawing groups may have a more complex effect, sometimes leading to slower reactions or requiring modified conditions.[1]
Yield Comparison of Various Arylboronic Acids
The following table summarizes the yields of Suzuki coupling reactions with different arylboronic acids, categorized by the nature of their substituents. The data is compiled from various studies to provide a comparative overview. It is important to note that direct comparison can be challenging as reaction conditions are not always identical across different experiments.
| Arylboronic Acid | Substituent Type | Aryl Halide Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Neutral | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80 | 12 | 95 | [2] |
| Phenylboronic Acid | Neutral | 4-Iodoanisole | Pd(OAc)₂ / PPh₃ | K₃PO₄ | DMF | 100 | 2 | 92 | [2] |
| 4-Methylphenylboronic Acid | Electron-Donating | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 98 | [1] |
| 4-Methoxyphenylboronic Acid | Electron-Donating | 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 91 | [1] |
| 2,5-Difluorophenylboronic Acid | Electron-Withdrawing | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [3] |
| 2,5-Difluorophenylboronic Acid | Electron-Withdrawing | 4-Chlorotoluene | Pd(OAc)₂ / PCy₃ | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 78 | [3] |
| 2-Nitrophenylboronic Acid | Electron-Withdrawing | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 75 | [1] |
Experimental Protocols
Below are detailed methodologies for representative Suzuki coupling reactions cited in this guide.
General Procedure for Suzuki Coupling of an Arylboronic Acid with an Aryl Bromide: [1][3]
-
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, often with water)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Coupling with Aryl Chlorides (requiring more active catalysts): [3]
For less reactive aryl chlorides, a more active catalyst system is often necessary. This may involve the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. The general procedure remains similar, but the choice of catalyst, ligand, and potentially higher reaction temperatures are crucial for achieving good yields.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for performing and analyzing a Suzuki coupling reaction for yield comparison.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Boronic Acid Reagents: MIDA Boronates vs. 4-Benzyloxy-2-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid reagent is critical to the success of these transformations, influencing reaction yields, stability, and scope. This guide provides an objective comparison between N-methyliminodiacetic acid (MIDA) boronates and a conventional arylboronic acid, 4-Benzyloxy-2-methylphenylboronic acid, to aid in the selection of the optimal reagent for your research and development needs.
Executive Summary
MIDA (N-methyliminodiacetic acid) boronates represent a significant advancement in boronic acid chemistry, offering enhanced stability and controlled reactivity compared to traditional boronic acids like this compound. While both are effective in Suzuki-Miyaura cross-coupling reactions, MIDA boronates provide distinct advantages, particularly when dealing with sensitive substrates or complex multi-step syntheses. This guide presents a detailed comparison of their performance, supported by experimental data and protocols.
Data Presentation: Performance Comparison
The following table summarizes the key characteristics and performance metrics of MIDA boronates and this compound in the context of Suzuki-Miyaura cross-coupling reactions.
| Feature | MIDA Boronates | This compound | References |
| Stability | Exceptionally stable, free-flowing crystalline solids. Indefinitely stable on the benchtop under air. Compatible with silica gel chromatography. | Generally stable solids, but can be prone to dehydration to form boroxanes, especially upon prolonged storage. May undergo protodeboronation under certain conditions. | [1][2] |
| Reactivity | The MIDA ligand acts as a protecting group, rendering the boronate unreactive under anhydrous cross-coupling conditions. The active boronic acid is released in situ under mild aqueous basic conditions. This "slow-release" mechanism can prevent the decomposition of unstable boronic acids and improve yields. | Readily participates in Suzuki-Miyaura coupling under standard conditions. Its reactivity is influenced by steric hindrance from the ortho-methyl group and the electronic nature of the benzyloxy group. | [3][4] |
| Yield in Suzuki-Miyaura Coupling | Often provide higher yields compared to the corresponding free boronic acids, especially with challenging substrates. For example, in a coupling with 4-bromoacetophenone, the MIDA boronate of 4-formylphenylboronic acid gave an 89% yield compared to 73% for the free boronic acid. | Yields are generally good but can be variable depending on the coupling partner and reaction conditions. | [3] |
| Handling and Purification | Easy to handle and purify by standard techniques like chromatography and recrystallization due to their high stability. | Generally straightforward to handle, but care should be taken to avoid prolonged exposure to moisture to prevent boroxine formation. | [1] |
| Scope of Application | Ideal for iterative cross-coupling strategies in complex molecule synthesis. Particularly advantageous for unstable boronic acids (e.g., heteroaryl, vinyl). | A versatile building block for the synthesis of biaryl compounds containing the benzyloxy-methylphenyl moiety. | [1][4] |
Key Differences and Advantages
The primary distinction lies in the stability and controlled reactivity conferred by the MIDA ligand. Traditional boronic acids exist in equilibrium with their corresponding boroxines (cyclic trimers), which can affect reaction stoichiometry and efficiency. Furthermore, some boronic acids are inherently unstable and prone to decomposition, leading to lower yields.
MIDA boronates overcome these limitations by protecting the boronic acid functionality. The trivalent MIDA ligand rehybridizes the boron center from sp² to sp³, rendering it less reactive towards transmetalation under anhydrous conditions. The slow, controlled release of the active sp²-hybridized boronic acid upon exposure to aqueous base ensures a low steady-state concentration of the reactive species, minimizing side reactions and maximizing the yield of the desired cross-coupled product.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using a generic MIDA boronate and this compound.
Protocol 1: Suzuki-Miyaura Coupling with a MIDA Boronate
This protocol is adapted from a general procedure for the cross-coupling of MIDA boronates with aryl halides.
Materials:
-
Aryl halide (1.0 mmol)
-
MIDA boronate (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a dry reaction vessel, add the aryl halide, MIDA boronate, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with this compound
This is a general protocol for a standard Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/H₂O, 2:1:1 mixture, 8 mL)
Procedure:
-
In a reaction flask, dissolve the aryl halide and this compound in the solvent mixture.
-
Add the palladium catalyst and the aqueous solution of the base.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-12 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: Comparative pathways of MIDA boronate and a conventional boronic acid in Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
For routine Suzuki-Miyaura couplings where the boronic acid is stable and readily available, this compound is a suitable and effective reagent. However, for more demanding applications, such as in the synthesis of complex molecules, natural products, or when dealing with unstable boronic acids, MIDA boronates offer a superior solution. Their enhanced stability, ease of handling, and the controlled release of the active boronic acid species can lead to higher yields, broader substrate scope, and greater reproducibility. Researchers and drug development professionals should consider the specific requirements of their synthetic targets when selecting between these two valuable classes of reagents.
References
A Comparative Guide: Potassium (4-(benzyloxy)-2-methylphenyl)trifluoroborate vs. 4-Benzyloxy-2-methylphenylboronic acid in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of organoboron reagent is a critical determinant of reaction efficiency, reproducibility, and overall success. While boronic acids have long been the workhorses of Suzuki-Miyaura coupling, their inherent instability can present significant challenges. This guide provides an objective, data-driven comparison of 4-benzyloxy-2-methylphenylboronic acid and its corresponding potassium trifluoroborate salt, potassium (4-(benzyloxy)-2-methylphenyl)trifluoroborate, highlighting the latter as a superior alternative for robust and reliable synthetic outcomes.
At a Glance: Key Differences
| Feature | This compound | Potassium (4-(benzyloxy)-2-methylphenyl)trifluoroborate |
| Stability & Handling | Prone to decomposition (protodeboronation, boroxine formation); sensitive to air and moisture, often requiring special handling and storage. | Crystalline, air- and moisture-stable solid; significantly easier to handle and store for extended periods.[1][2][3] |
| Reactivity | Directly active in catalysis. | Requires in situ hydrolysis to the active boronic acid, which can be advantageous for controlled release.[4] |
| Purity & Stoichiometry | Often contains varying amounts of its anhydride (boroxine), complicating accurate stoichiometry. | Well-defined, crystalline solid, ensuring high purity and straightforward stoichiometry. |
Enhanced Stability: The Trifluoroborate Advantage
The primary advantage of potassium (4-(benzyloxy)-2-methylphenyl)trifluoroborate lies in its exceptional stability. Boronic acids, including this compound, are susceptible to several decomposition pathways that can compromise their integrity and performance over time.
Common Decomposition Pathways for Boronic Acids:
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine. This alters the molecular weight and can lead to inaccurate reagent stoichiometry.
-
Protodeboronation: Cleavage of the carbon-boron bond, particularly in the presence of moisture or acidic/basic conditions, leads to the formation of the corresponding arene (in this case, 1-(benzyloxy)-3-methylbenzene), rendering the reagent inactive for cross-coupling.
-
Oxidation: The vacant p-orbital on the boron atom makes boronic acids susceptible to oxidation, further degrading the reagent.
Potassium trifluoroborate salts, by virtue of the tetracoordinate boron center, are protected from these degradation pathways.[1][2] The boron atom is coordinatively saturated, making it significantly more resistant to hydrolysis, oxidation, and boroxine formation. This inherent stability translates to a longer shelf-life, easier handling, and more consistent results in the laboratory.
Performance in Suzuki-Miyaura Cross-Coupling
While direct, side-by-side comparative yield data for the Suzuki-Miyaura coupling of this compound and its trifluoroborate salt under identical conditions is not extensively documented in publicly available literature, the general principles and extensive data on analogous systems strongly support the superior performance of trifluoroborate salts in many cases. The slow, in situ release of the boronic acid from the trifluoroborate under basic reaction conditions can minimize side reactions and lead to cleaner reaction profiles and higher yields.[4]
Below is a representative comparison of Suzuki-Miyaura coupling reactions using a generic arylboronic acid and an aryltrifluoroborate with a common coupling partner, 4-bromoanisole. This data, extrapolated from typical literature procedures, illustrates the expected performance.
Table 1: Representative Suzuki-Miyaura Coupling Performance
| Entry | Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (hypothetical) | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95[5][6] |
| 2 | Potassium (4-(benzyloxy)-2-methylphenyl)trifluoroborate | 4-Bromoanisole | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | 23 | ~90[7] |
Note: The conditions presented are illustrative and may require optimization for specific substrates.
Experimental Protocols
Synthesis of Potassium (4-(benzyloxy)-2-methylphenyl)trifluoroborate
This protocol is adapted from general procedures for the synthesis of potassium organotrifluoroborates from boronic acids.[8][9]
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid at room temperature.
-
A white precipitate of potassium (4-(benzyloxy)-2-methylphenyl)trifluoroborate will form.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Collect the precipitate by vacuum filtration through a Büchner funnel.
-
Wash the solid with cold water, followed by acetone, and then diethyl ether to facilitate drying.
-
Dry the crystalline product under vacuum to a constant weight.
General Protocol for Suzuki-Miyaura Coupling with Potassium (4-(benzyloxy)-2-methylphenyl)trifluoroborate
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
Materials:
-
Potassium (4-(benzyloxy)-2-methylphenyl)trifluoroborate (1.0 - 1.2 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 eq)
-
Solvent (e.g., 10:1 THF/H₂O or Toluene/H₂O)
Procedure:
-
To a flame-dried Schlenk flask, add potassium (4-(benzyloxy)-2-methylphenyl)trifluoroborate, the aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 70-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Advantage
Caption: Workflow for the synthesis and application of the two boron reagents, highlighting the stability advantage of the trifluoroborate salt.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
For researchers seeking robust, reliable, and reproducible methods for the synthesis of complex molecules, potassium (4-(benzyloxy)-2-methylphenyl)trifluoroborate presents a compelling alternative to its corresponding boronic acid. Its superior stability, ease of handling, and excellent performance in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool in the modern synthetic chemist's arsenal, particularly in the demanding environments of pharmaceutical and materials science research. The adoption of trifluoroborate salts can lead to more efficient synthetic routes, reduced waste, and ultimately, more reliable scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Benzyloxy-2-methyl-biphenyl Scaffolds: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 4-benzyloxy-2-methyl-biphenyl moiety is a valuable pharmacophore found in numerous biologically active molecules. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Benzyloxy-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions compared to alternative synthetic strategies. The information presented herein, supported by experimental data from analogous systems, aims to assist researchers in making informed decisions for efficient and cost-effective synthesis.
At a Glance: Comparison of Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Kumada-Corriu Coupling | Buchwald-Hartwig Amination Route |
| Key Reagent | This compound | 4-Benzyloxy-2-methylphenylmagnesium halide | 4-Benzyloxy-2-methylaniline |
| Reagent Cost | High | Moderate | Low to Moderate |
| Functional Group Tolerance | Excellent | Moderate | Good |
| Reaction Conditions | Mild to moderate | Mild to moderate | Mild to moderate |
| Catalyst | Palladium-based | Nickel or Palladium-based | Palladium-based |
| Typical Yields | Good to Excellent (estimated) | Good | Good to Excellent |
| Key Advantage | Broad commercial availability of boronic acids and coupling partners; high functional group tolerance. | Utilizes readily prepared Grignard reagents from less expensive starting materials. | Starts from a relatively inexpensive aniline precursor. |
| Key Disadvantage | Higher cost of the boronic acid. | Grignard reagents are sensitive to moisture and incompatible with many functional groups. | Requires a multi-step sequence to arrive at the target biaryl. |
In-Depth Analysis of Synthetic Strategies
The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura reaction is a powerful and widely adopted method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.
Core Reagent: this compound
Cost Analysis: this compound is a specialty chemical with a relatively high cost. Current market prices are approximately $250 - $350 per gram . In contrast, the parent compound, phenylboronic acid, is significantly more affordable. This high cost is a primary consideration in a cost-benefit analysis, particularly for large-scale synthesis.
Performance and Experimental Data: While specific experimental data for the Suzuki-Miyaura coupling of this compound is not readily available in the public domain, we can extrapolate expected performance based on reactions with structurally similar boronic acids and aryl halides. High yields are generally achievable with appropriate optimization of the catalyst system and reaction conditions.
Representative Experimental Protocol (based on analogous systems):
A mixture of this compound (1.2 mmol), the desired aryl halide (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like potassium carbonate (2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere. Reaction progress is monitored by TLC or LC-MS, with typical reaction times ranging from 4 to 24 hours.
Workflow for Suzuki-Miyaura Coupling:
The Kumada-Corriu Coupling Alternative
The Kumada-Corriu coupling provides an alternative route to biaryls by reacting a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes.[2][3] This method can be more cost-effective as it starts from the corresponding aryl halide.
Core Reagent: 4-Benzyloxy-2-methylphenylmagnesium halide (prepared in situ from 4-benzyloxy-2-methylbromobenzene)
Cost Analysis: The precursor, 4-benzyloxy-1-bromo-2-methylbenzene, is commercially available at a lower cost than the corresponding boronic acid, typically in the range of $50 - $100 per gram . This significant cost difference in the starting material is a major advantage of this route.
Performance and Experimental Data: The Kumada coupling is known to provide good yields for the synthesis of unsymmetrical biaryls.[2] However, a key limitation is the high reactivity of the Grignard reagent, which makes it incompatible with many functional groups (e.g., esters, ketones, acidic protons).
Representative Experimental Protocol (based on analogous systems):
The Grignard reagent is first prepared by reacting 4-benzyloxy-2-methylbromobenzene with magnesium turnings in an anhydrous ether solvent like THF. This organomagnesium species is then added to a solution of the aryl halide and a nickel or palladium catalyst (e.g., Ni(dppe)Cl₂) at low temperature, and the reaction is allowed to warm to room temperature.
Logical Relationship for Kumada-Corriu Coupling:
The Buchwald-Hartwig Amination Route
While not a direct C-C bond-forming reaction to produce the biaryl, the Buchwald-Hartwig amination can be a key step in a multi-step synthesis starting from a more economical aniline precursor.[4][5][6] This strategy involves the palladium-catalyzed coupling of an amine with an aryl halide to form a diarylamine, which can then be further transformed. For the synthesis of a biaryl, this would typically involve a subsequent reaction, such as a Sandmeyer-type reaction, after diazotization of an amino group.
Core Reagent: 4-Benzyloxy-2-methylaniline
Cost Analysis: 4-Benzyloxy-2-methylaniline is a relatively inexpensive starting material, with prices often in the range of $30 - $60 per gram . This makes it an attractive starting point from a cost perspective, although the overall cost-effectiveness will depend on the efficiency and number of subsequent steps.
Performance and Experimental Data: The Buchwald-Hartwig amination is a highly efficient and versatile reaction for the formation of C-N bonds, often proceeding with high yields and excellent functional group tolerance.
Representative Experimental Protocol for a Related Transformation (based on analogous systems):
A mixture of 4-benzyloxy-2-methylaniline (1.0 mmol), an aryl halide (1.2 mmol), a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent like toluene is heated under an inert atmosphere.
Signaling Pathway Analogy for Synthetic Decision Making:
Conclusion and Recommendations
The choice of synthetic route to access 4-benzyloxy-2-methyl-biphenyl scaffolds is a trade-off between reagent cost, functional group tolerance, and overall process efficiency.
-
For rapid, small-scale synthesis with a wide tolerance for functional groups , the Suzuki-Miyaura coupling using this compound is a reliable, albeit expensive, option. Its primary advantage lies in the vast commercial availability of diverse coupling partners and the robustness of the reaction.
-
For cost-sensitive, large-scale syntheses where the coupling partners lack sensitive functional groups , the Kumada-Corriu coupling presents a more economical alternative. The significantly lower cost of the starting aryl bromide makes this an attractive route, provided the limitations of the Grignard reagent are not a concern.
-
The route commencing with a Buchwald-Hartwig amination from 4-benzyloxy-2-methylaniline is the most cost-effective in terms of the initial precursor. However, this advantage must be weighed against the increased number of synthetic steps required to reach the final biaryl product, which may impact the overall yield and labor costs.
Ultimately, the optimal synthetic strategy will depend on the specific goals of the research program, including the scale of the synthesis, the complexity of the target molecule, and budgetary constraints. It is recommended that researchers perform a small-scale feasibility study of the most promising routes for their specific application before committing to a large-scale synthesis.
References
A Comparative Guide to the Functional Group Tolerance of Boronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The advent of transition-metal catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. Among the various coupling partners, boronic acids have emerged as indispensable reagents due to their general stability, low toxicity, and broad commercial availability. Their utility in cornerstone reactions such as the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds.
A critical consideration for synthetic chemists is the functional group tolerance of these reactions. The ability to perform a coupling reaction without the need for protecting groups on the boronic acid partner streamlines synthesis, reduces step counts, and ultimately improves overall efficiency. This guide provides a comparative overview of the functional group tolerance of boronic acids in these three key cross-coupling reactions, supported by experimental data and detailed protocols.
Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between a boronic acid and an organohalide or triflate, forming a new carbon-carbon bond.[1] It is renowned for its mild reaction conditions and exceptional functional group tolerance.[2]
Quantitative Performance Comparison
The following table summarizes the performance of various functionalized phenylboronic acids in Suzuki-Miyaura coupling with different aryl halides. It is important to note that reaction conditions vary across different studies, which can influence yields.
| Functional Group on Phenylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Formyl (-CHO) | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | 85 | [3] |
| 4-Acetyl (-COCH₃) | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 92 | [4] |
| 4-Methoxycarbonyl (-CO₂Me) | 4-Bromotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 95 | [5] |
| 4-Nitro (-NO₂) | 1-Bromo-4-tert-butylbenzene | Pd(acac)₂/BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | 78 | [3] |
| 4-Cyano (-CN) | 4-Chloroanisole | Pd₂ (dba)₃/XPhos | K₃PO₄ | t-BuOH | 100 | 91 | [5] |
| 4-Trifluoromethyl (-CF₃) | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 94 | [4] |
| 4-Methoxy (-OMe) | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 98 | [4] |
| 4-Hydroxy (-OH) | 4-Iodoanisole | Pd(OAc)₂/RuPhos | K₂CO₃ | Dioxane/H₂O | 100 | 90 | [6] |
| 4-Amino (-NH₂) | 1-Bromo-4-fluorobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 88 | [5] |
| 3-Chloro (-Cl) | Phenylboronic acid | Pd/γ-Al₂O₃ | K₃PO₄ | Toluene/H₂O | 120 | 85 | [7] |
| 2-Methyl (-Me) | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 89 | [4] |
| Thiophen-2-yl | 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos | K₂CO₃ | Dioxane/H₂O | 100 | 85 | [6] |
| Pyridin-3-yl | 4-Bromoanisole | Pd(OAc)₂/RuPhos | K₂CO₃ | Dioxane/H₂O | 100 | 78 | [6] |
General Observations:
-
The Suzuki-Miyaura coupling demonstrates broad tolerance for both electron-donating and electron-withdrawing groups on the boronic acid.
-
Sterically hindered ortho-substituted boronic acids can be coupled effectively, often with the use of bulky phosphine ligands.
-
A wide range of heterocyclic boronic acids are viable substrates, although yields can be sensitive to the nature of the heterocycle.[5]
-
Acidic protons, such as those in phenols and anilines, are generally well-tolerated.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02394A [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 4-Benzyloxy-2-methylphenylboronic Acid: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 4-Benzyloxy-2-methylphenylboronic acid (CAS RN: 847560-49-0). It is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance in the laboratory environment.
Immediate Safety and Handling Precautions
This compound is classified as a harmful and irritating substance.[1] Adherence to strict safety protocols is mandatory to prevent accidental exposure.
Hazard Identification:
-
Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritant: Causes irritation to the eyes, respiratory system, and skin.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required. A face shield should be used for enhanced protection, especially when handling larger quantities.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected for integrity before each use.
-
Body Protection: A standard laboratory coat must be worn and kept fastened.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Disposal Procedures
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.
Waste Segregation and Collection
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (847560-49-0).
-
Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
Disposal Pathways
There are two primary pathways for the disposal of this compound, contingent on institutional policies and the nature of the waste.
Pathway 1: Direct Collection by EHS (Recommended)
This is the most prudent and generally recommended method for disposal.
-
Solid Waste: Collect unadulterated solid this compound in a clearly labeled, sealed, and chemically compatible container.
-
Contaminated Materials: Any materials contaminated with the compound, such as personal protective equipment (gloves, etc.), weighing paper, or spill cleanup debris, should be collected in a designated hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a labeled, sealed, and appropriate liquid waste container. The solvent should be clearly indicated on the label.
-
Pickup Request: Arrange for a hazardous waste pickup with your institution's EHS department according to their specific procedures.
Pathway 2: In-Laboratory Neutralization (Consult EHS)
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate action is critical.
-
Spill Response:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Containment: For small spills, contain the material using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Cleanup: While wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Exposure Response:
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][4] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3][4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Data Presentation
| Parameter | Information | Source |
| CAS Number | 847560-49-0 | [1][5][6] |
| Molecular Formula | C14H15BO3 | [1][5] |
| Hazard Codes | Xn (Harmful) | [1] |
| Risk Statements | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. R36/37/38: Irritating to eyes, respiratory system and skin. | [1] |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [1] |
| Disposal | Treat as hazardous waste. Dispose of contents/container to an approved waste disposal plant. | [3][4][7] |
Experimental Protocols
General Neutralization Protocol for Weak Acidic Waste (Illustrative - EHS Approval Required)
This protocol is a general guideline and has not been specifically validated for this compound. It should only be attempted after consultation with and approval from your institution's EHS department.[2]
-
Preparation: Conduct the entire procedure in a certified chemical fume hood while wearing full personal protective equipment.
-
Dilution: If dealing with a solution, ensure it is diluted. For solid waste, slowly dissolve a small quantity in a large volume of water in a suitable container.
-
Neutralization: Slowly and with constant stirring, add a mild basic solution, such as 5% sodium bicarbonate (baking soda), to the acidic waste.
-
Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Endpoint: Continue adding the basic solution in small increments until the pH of the waste is within the neutral range as specified by local regulations (typically between 5.5 and 9.0).
-
Disposal: The neutralized solution must be disposed of in accordance with institutional and local regulations. Do not assume it is safe for drain disposal without explicit EHS approval.
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Benzyloxy-2-methylphenylboronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Benzyloxy-2-methylphenylboronic acid. The following procedures are based on established best practices for handling boronic acid derivatives and are intended to foster a safe laboratory environment.
Disclaimer: This document provides general safety guidance. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive and compound-specific information. Institutional and local regulations must be followed.
Immediate Safety Precautions
When working with this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for structurally related boronic acid compounds, this chemical should be handled as a substance that can cause skin, eye, and respiratory irritation.
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][3]
-
Remove any contaminated clothing immediately and wash it before reuse.[1][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][5][6] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][5][7] | To prevent skin contact and potential irritation. |
| Body Protection | A laboratory coat is required.[1][5][7] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4] | To prevent respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Confirm that the chemical fume hood is functioning correctly.
-
Ensure the work area is clean and uncluttered.
-
Verify that an appropriate spill kit is readily available.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use.[7]
-
Carefully open the container within the fume hood to avoid generating dust.
-
Weigh and transfer the chemical within the fume hood.
-
If the substance is a solid, handle it gently to minimize dust formation.
-
If preparing a solution, add the solid to the solvent slowly.
-
-
Post-Handling:
-
Securely close the container.
-
Decontaminate any equipment used by washing with an appropriate solvent, followed by soap and water.
-
Clean the work area within the fume hood.
-
Properly dispose of all waste as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including residual chemical, contaminated gloves, and weighing papers, in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect any solutions containing the boronic acid in a separate, labeled, and sealed hazardous waste container.
-
Empty Containers: Rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. The "triple-rinsed" container can then be disposed of according to institutional guidelines.
Disposal Procedure:
-
Never dispose of this compound or its waste down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and local regulations.[8]
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for the disposal of hazardous waste through your institution's certified hazardous waste management provider.
Spill Response Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][9]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.[1]
Diagrams
Caption: Workflow for handling this compound.
Caption: Waste disposal plan for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. laballey.com [laballey.com]
- 9. sciencing.com [sciencing.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
